molecular formula C8H10O3 B3058996 4,4-Dimethoxy-2,5-cyclohexadien-1-one CAS No. 935-50-2

4,4-Dimethoxy-2,5-cyclohexadien-1-one

Cat. No.: B3058996
CAS No.: 935-50-2
M. Wt: 154.16 g/mol
InChI Key: AVZOEZMUNZGWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethoxy-2,5-cyclohexadien-1-one is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4-Dimethoxy-2,5-cyclohexadien-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 698250. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4-Dimethoxy-2,5-cyclohexadien-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethoxy-2,5-cyclohexadien-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethoxycyclohexa-2,5-dien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-8(11-2)5-3-7(9)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZOEZMUNZGWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C=CC(=O)C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327874
Record name 4,4-Dimethoxy-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-50-2
Record name 4,4-Dimethoxy-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethoxy-2,5-cyclohexadien-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4,4-Dimethoxy-2,5-cyclohexadien-1-one chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4,4-Dimethoxy-2,5-cyclohexadien-1-one: Properties, Reactivity, and Applications

Introduction

4,4-Dimethoxy-2,5-cyclohexadien-1-one, also known by synonyms such as p-benzoquinone dimethyl monoacetal, is a versatile synthetic intermediate of significant interest to researchers in organic synthesis and drug development.[1][2] Its unique structure, featuring a cyclohexadienone core with a protected ketone functionality in the form of a geminal dimethoxy acetal, renders it a valuable building block. This guide provides a comprehensive overview of its chemical properties, reactivity, and established protocols, offering field-proven insights for its effective utilization in complex molecule synthesis.

The strategic placement of the acetal group masks one of the carbonyls of a p-benzoquinone-like structure. This "umpolung" of reactivity—transforming an electrophilic carbonyl into a protected, non-reactive center—allows for selective reactions at other sites of the molecule, primarily at the α,β-unsaturated ketone system. This guide will delve into the causality behind its synthetic utility, grounded in its distinct electronic and structural features.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a reagent is paramount for its successful application. The physical and spectroscopic data for 4,4-Dimethoxy-2,5-cyclohexadien-1-one are summarized below, providing the foundational knowledge for its handling and characterization.

Physicochemical Data Summary

The following table consolidates the key physical properties of the compound, which are essential for experimental design, including reaction setup and purification.

PropertyValueSource(s)
CAS Number 935-50-2[3][4]
Molecular Formula C₈H₁₀O₃[2][3]
Molecular Weight 154.16 g/mol [3]
Appearance Data not available[2]
Density 1.11 g/mL at 25 °C (lit.)[1][2]
Boiling Point 255.6 ± 40.0 °C (Predicted)[2]
Flash Point 101 °C[2]
Refractive Index n20/D 1.496 (lit.)[2]
Spectroscopic Profile

Spectroscopic analysis is critical for verifying the identity and purity of 4,4-Dimethoxy-2,5-cyclohexadien-1-one. The expected spectral characteristics are as follows:

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the two equivalent methoxy groups (–OCH₃) as a singlet, and signals for the four vinyl protons (–CH=) on the cyclohexadienone ring. The symmetry of the molecule simplifies the spectrum of the olefinic region.

  • ¹³C NMR Spectroscopy : The carbon spectrum will feature a characteristic signal for the carbonyl carbon (C=O) in the downfield region. Other key signals include the quaternary acetal carbon C(OCH₃)₂, the carbons of the methoxy groups, and the sp²-hybridized carbons of the double bonds.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the conjugated ketone. Additional bands corresponding to C=C double bond stretching and C-O ether linkages are also prominent.

  • Mass Spectrometry (MS) : Mass spectral analysis provides the molecular weight and fragmentation patterns useful for structural confirmation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

Part 2: Synthesis and Reactivity

The synthetic utility of 4,4-Dimethoxy-2,5-cyclohexadien-1-one stems from its predictable reactivity, which allows for the controlled construction of complex molecular architectures.

General Synthesis Pathway

This compound is typically synthesized via the oxidative dearomatization of a corresponding p-alkoxyphenol. This transformation is a cornerstone of modern organic synthesis, enabling the conversion of planar, aromatic systems into three-dimensional structures.

A common approach involves the oxidation of 4-methoxyphenol in the presence of methanol, which acts as both the solvent and the nucleophile to form the dimethyl acetal.

Synthesis_Workflow Start p-Methoxyphenol Process Start->Process Oxidative Dearomatization Oxidant Oxidizing Agent (e.g., PIDA) Oxidant->Process Solvent Methanol (Solvent & Nucleophile) Solvent->Process Product 4,4-Dimethoxy-2,5- cyclohexadien-1-one Process->Product

Caption: General workflow for synthesizing the title compound.

Core Reactivity and Synthetic Applications

The reactivity of 4,4-Dimethoxy-2,5-cyclohexadien-1-one is dominated by the electrophilic nature of its α,β-unsaturated ketone system and its ability to act as a masked quinone.

  • Michael (1,4-Conjugate) Addition : As a classic Michael acceptor, the dienone readily reacts with a wide range of soft nucleophiles. This reaction is fundamental for introducing substituents at the β-position, leading to the formation of functionalized cyclohexenone derivatives.

  • Diels-Alder Reactions : The electron-deficient double bonds allow the compound to function as a potent dienophile in [4+2] cycloaddition reactions. This provides a powerful method for constructing bicyclic systems, which are common cores in natural products and pharmaceutical agents.

  • Rearrangement Reactions : Under acidic conditions, cyclohexadienones can undergo the classic dienone-phenol rearrangement.[6] This reaction pathway can be exploited to synthesize highly substituted phenolic compounds by carefully designing the substrate and choosing the reaction conditions.

  • Precursor to Highly Oxygenated Aromatics : The acetal can be hydrolyzed to unveil the second carbonyl group, regenerating a quinone-like structure. This intermediate or the parent compound can be further functionalized and subsequently aromatized to yield a variety of substituted hydroquinones or phenols, which are valuable in materials science and medicinal chemistry. Recent studies have demonstrated its use in the synthesis of 2-oxygenated dihydrobenzofurans and ortho-phosphinylphenols.[2]

Reactivity_Diagram cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds Main 4,4-Dimethoxy-2,5-cyclohexadien-1-one (Quinone Monoacetal) Michael Michael Addition (+ Nucleophile) Main->Michael 1,4-Addition DielsAlder Diels-Alder [4+2] (+ Diene) Main->DielsAlder Cycloaddition Rearrange Dienone-Phenol Rearrangement (H+) Main->Rearrange Rearrangement Hydrolysis Acetal Hydrolysis / Aromatization Main->Hydrolysis Deprotection P1 β-Substituted Cyclohexenones Michael->P1 P2 Bicyclic Adducts DielsAlder->P2 P3 Substituted Phenols Rearrange->P3 P4 Functionalized Hydroquinones Hydrolysis->P4

Caption: Key reactivity pathways of the title compound.

Part 3: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. 4,4-Dimethoxy-2,5-cyclohexadien-1-one is classified with specific hazards that require careful management.

GHS Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

  • H315 : Causes skin irritation.[3][7]

  • H319 : Causes serious eye irritation.[3][7]

  • H335 : May cause respiratory irritation.[3][7]

The signal word associated with these hazards is "Warning".[3]

Protocol for Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of safety requires both appropriate engineering controls and consistent use of PPE.

  • Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][7]

    • Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

    • Skin Protection : Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat.[1] Contaminated clothing should be removed and washed before reuse.[1][7]

    • Respiratory Protection : If ventilation is inadequate or if dust/aerosols are generated, use a full-face respirator with an appropriate cartridge.[1]

First Aid Measures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[1][7]

  • If on Skin : Immediately wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical help.[1]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][7]

Storage and Disposal
  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] Keep away from incompatible materials and sources of ignition.

  • Disposal : Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[1][7]

References

  • LookChem. (n.d.). Cas 935-50-2, 4,4-DIMETHOXY-2,5-CYCLOHEXADIEN-1-ONE, 96. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Dimethoxy-2,5-cyclohexadien-1-one. PubChem. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-(3,5-Dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy-2,5-cyclohexadien-1-one. Retrieved from [Link]

  • MDPI. (2021, March 22). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Cyclohexadien-1-one, 4,4-dimethyl-. PubChem. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Photochemistry of 4-vinyl-2,5-cyclohexadien-1-ones. A remarkable effect of substitution on the type A and dienone-phenol photorearrangements. Retrieved from [Link]

  • DOI. (n.d.). Reaction of 4-(Alkynyloxy)cyclohexa-2,5-dienones with Dimethyl- Sulfoxide: A Catalyst. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(4-methoxyphenyl)imino]- - Optional[13C NMR]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl-. PubChem. Retrieved from [Link]

Sources

Physicochemical Profile & Structural Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

The Architect's Synthon: A Comprehensive Technical Guide to p-Benzoquinone Dimethyl Monoacetal (CAS 935-50-2) in Advanced Organic Synthesis

As an application scientist bridging bench chemistry and scalable process development, I frequently encounter the challenge of functionalizing highly reactive quinones. Unprotected p-benzoquinone is notorious for its degenerate reactivity, often leading to unwanted polymerization, poor regiocontrol, and complex mixtures. By masking one of the carbonyl groups as a dimethyl ketal, we generate p-benzoquinone dimethyl monoacetal (p-QMA) —a desymmetrized synthon that acts as a precision instrument for building complex aromatic and heterocyclic scaffolds.

This whitepaper dissects the physicochemical profile, mechanistic pathways, and self-validating experimental workflows for utilizing p-QMA (CAS 935-50-2) in modern drug development and natural product synthesis.

The utility of p-QMA stems from its unique cross-conjugated dienone system paired with a dimethyl ketal. This structural dichotomy breaks the symmetry of standard p-benzoquinone, allowing chemists to direct nucleophilic attacks and cycloadditions with absolute regioselectivity [1].

Table 1: Quantitative Physicochemical Properties of p-QMA

PropertyValue
Chemical Name 4,4-Dimethoxycyclohexa-2,5-dien-1-one
CAS Registry Number 935-50-2
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Density 1.11 g/mL at 25 °C
Boiling Point 255.6 ± 40.0 °C (Predicted)
Flash Point 101 °C

Mechanistic Reactivity & Pathway Mapping

The bifunctionality of p-QMA creates two distinct "Reactivity Zones."

  • The Enone Moiety: Acts as a potent electrophile for 1,4-Michael additions and serves as a highly reactive dienophile in Diels-Alder and Aza-Diels-Alder cycloadditions.

  • The Acetal Moiety: Undergoes acid-catalyzed activation to form a highly reactive oxonium/carbocation intermediate, enabling allylic substitutions and dearomatization/rearomatization cascades [2].

ReactivityMap QMA p-Benzoquinone Dimethyl Monoacetal (CAS 935-50-2) Enone Enone Moiety QMA->Enone Reactivity Zone 1 Acetal Acetal Moiety QMA->Acetal Reactivity Zone 2 NucAdd 1,4-Nucleophilic Additions Enone->NucAdd Cyclo Cycloadditions (Diels-Alder) Enone->Cyclo Allyl Allylic Substitutions Acetal->Allyl AcetalDisp Acetal Displacement Acetal->AcetalDisp

Fig 1: Dual reactivity zones of p-QMA enabling divergent synthetic pathways.

Self-Validating Synthesis Protocol for p-QMA

While p-QMA is commercially available, it is often synthesized in situ or fresh in the lab via the oxidation of 4-methoxyphenol. Historically, Thallium(III) nitrate was used, but modern green chemistry dictates the use of Phenyliodonium diacetate (PIDA)[4].

Protocol: PIDA-Mediated Oxidation of 4-Methoxyphenol

  • Step 1: Dissolve 10 mmol of 4-methoxyphenol in 30 mL of anhydrous methanol under an argon atmosphere.

    • Causality: Methanol acts as both the solvent and the nucleophile. Anhydrous conditions are critical to prevent premature hydrolysis of the resulting acetal back to the quinone.

  • Step 2: Cool the reaction flask to 0 °C using an ice bath.

    • Causality: The dearomatization oxidation is highly exothermic. Thermal control suppresses radical side-reactions, over-oxidation, and polymerization of the highly reactive dienone product.

  • Step 3: Add 11 mmol of PIDA portion-wise over 15 minutes. Stir for 2 hours at 0 °C.

    • Validation Check: The solution will transition from clear to a deep yellow/orange hue, visually indicating the formation of the cross-conjugated quinone monoacetal.

  • Step 4: Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (3 x 20 mL).

    • Validation Check: TLC (Hexane:EtOAc 3:1) must show the complete disappearance of the phenol spot (UV active, Rf ~0.3) and the appearance of a new, lower Rf spot corresponding to p-QMA.

Advanced Synthetic Applications

Brønsted Acid-Controlled [3+2] Coupling for Dihydrobenzofurans

p-QMA is an exceptional building block for synthesizing 2-oxygenated dihydrobenzofurans—core structures in many neolignans and pharmaceuticals. By reacting p-QMA with alkene nucleophiles under specific acidic conditions, we can trigger a highly regioselective [3+2] annulation.

Protocol: [3+2] Annulation Workflow

  • Step 1: Dissolve 1.0 equiv of p-QMA and 1.2 equiv of the alkene nucleophile in Hexafluoroisopropanol (HFIP).

    • Causality: HFIP is a strong hydrogen-bond donor that stabilizes the highly reactive cationic intermediate without acting as a competing nucleophile.

  • Step 2: Add 5 mol% of Trifluoromethanesulfonic acid (TfOH).

    • Causality: Strong Brønsted acids activate the acetal moiety to form the oxonium ion. Limiting the acid to a catalytic 5 mol% prevents the complete hydrolysis of p-QMA into p-benzoquinone.

  • Step 3: Stir at room temperature for 2 hours.

    • Validation Check: The reaction mixture will darken as the dearomatization-rearomatization cascade completes. ¹H NMR of the crude will show the disappearance of the distinct dienone olefinic protons (approx. 6.2–6.8 ppm) and the emergence of aromatic protons, confirming successful ring closure.

CouplingWorkflow Step1 Activation of p-QMA (Catalytic Acid) Step2 Cationic Intermediate Formation Step1->Step2 - MeOH Step3 Alkene Nucleophilic Attack (C-C Bond) Step2->Step3 Regiospecific Step4 Intramolecular Trapping (C-O Bond) Step3->Step4 Ring Closure Step5 Dihydrobenzofuran Derivatives Step4->Step5 Aromatization

Fig 2: Mechanism of Brønsted acid-controlled [3+2] coupling of p-QMA.

Redox-Neutral α-Functionalization of Pyrrolidines

Recent breakthroughs have utilized p-QMA not just as a structural scaffold, but as an oxidant and coupling partner. In the synthesis of α-aryl-substituted pyrrolidines (found in alkaloids like preussin), p-QMA acts as a redox-neutral driving force. The reaction of pyrrolidine with p-QMA generates an iminium ion. The thermodynamic drive to rearomatize the quinone ring pushes the reaction forward, allowing for facile α-C–H arylation without the need for toxic transition metal catalysts [3].

Handling, Stability, and Storage

To maintain the integrity of p-QMA across long-term drug development campaigns, strict handling protocols must be observed:

  • Moisture Sensitivity: The dimethyl ketal is highly susceptible to hydrolysis in the presence of ambient moisture and trace acids, which will revert the compound to p-benzoquinone. Always handle under an inert atmosphere (Argon or N₂).

  • Thermal & Photostability: Dienones are prone to photo-induced [2+2] cycloadditions and thermal polymerization.

  • Storage Protocol: Store in amber, air-tight glass vials at 2–8 °C. Before use, allow the vial to reach room temperature in a desiccator to prevent condensation on the cold chemical surface.

References

  • Quinone Monoacetals: Building Blocks for Regioselective Synthesis of Complex Aromatics Prayogik Rasayan URL:[Link]

  • Fluorinated Para-Quinone Monoacetal: Versatile Reactivity for Constructing Functionalized Scaffolds Chemistry: An Asian Journal URL:[Link]

  • Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines RSC Advances URL:[Link]

  • Anodic Oxidation of Phenols to Quinone Ketals Journal of the American Chemical Society URL:[Link]

The Nomenclature and Synthesis of Quinone Monoketals: A Technical Guide to 4,4-Dimethoxycyclohexa-2,5-dien-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of organic synthesis and regulatory documentation, I frequently encounter structural ambiguities arising from legacy chemical nomenclature. A classic example of this is the naming dichotomy between 4,4-dimethoxy-2,5-cyclohexadienone and 4,4-dimethoxycyclohexa-2,5-dien-1-one (CAS: 935-50-2).

This whitepaper provides an in-depth analysis of the IUPAC nomenclature rules governing this critical synthetic intermediate, details field-proven, self-validating synthetic protocols, and explores its utility in modern drug development.

The Nomenclature Dichotomy: Legacy Usage vs. IUPAC PIN

In chemical databases and legacy literature, the omission of the "1" locant (yielding 4,4-dimethoxy-2,5-cyclohexadienone) is common. This stems from older nomenclature conventions which assumed that the principal functional group—the ketone—automatically occupies position 1, rendering the locant seemingly redundant.

However, modern cheminformatics, patent filings, and regulatory submissions demand absolute structural unambiguity. According to the IUPAC Nomenclature of Organic Chemistry 2013 Recommendations (Blue Book), specifically Rule P-64.2.2.2, the naming of cyclic ketones must follow strict substitutive rules.

The Causality of the PIN Rule: The rule dictates that while the "1" locant can be omitted in monosubstituted homogeneous monocyclic rings (e.g., cyclopentanone), if any locants are essential for defining the structure, all locants must be cited . Because the positions of the two double bonds (2,5) and the two methoxy groups (4,4) must be explicitly defined, the ketone's position must also be mathematically anchored to prevent algorithmic misinterpretation. Thus, the Preferred IUPAC Name (PIN) is strictly 4,4-dimethoxycyclohexa-2,5-dien-1-one .

IUPACLogic Start Identify Principal Group Ketone = '-one' Step1 Determine Parent Hydride Cyclohexane Start->Step1 Step2 Identify Unsaturation Two double bonds = 'cyclohexa-2,5-dien' Step1->Step2 Step3 Identify Substituents Two methoxy groups = '4,4-dimethoxy' Step2->Step3 Decision Are other locants required for defining the structure? Step3->Decision Yes Yes: All locants must be cited (IUPAC PIN Rule P-64.2.2.2) Decision->Yes Yes (2,5 and 4,4) Result Preferred IUPAC Name (PIN): 4,4-dimethoxycyclohexa-2,5-dien-1-one Yes->Result

Figure 1: IUPAC PIN Derivation Logic for 4,4-Dimethoxycyclohexa-2,5-dien-1-one

Quantitative Data & Chemical Identifiers

To ensure accurate database querying and inventory management, the following table summarizes the key identifiers and quantitative properties of the compound, cross-referenced with PubChem CID 394648 [2].

PropertyValue
Preferred IUPAC Name (PIN) 4,4-dimethoxycyclohexa-2,5-dien-1-one
Legacy / General Name 4,4-dimethoxy-2,5-cyclohexadienone
CAS Registry Number 935-50-2
PubChem CID 394648
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Topological Polar Surface Area 35.5 Ų
Boiling Point (Predicted) 255.6 ± 40.0 °C

Synthetic Methodologies: Causality and Protocols

The synthesis of 4,4-dimethoxycyclohexa-2,5-dien-1-one (often referred to as quinone monoketal) requires precise control over oxidation states to prevent over-oxidation to the fully conjugated para-benzoquinone. Below are two field-proven, self-validating protocols.

Protocol A: Anodic Oxidation of 1,4-Dimethoxybenzene

This electrochemical approach is highly scalable and avoids the use of toxic, heavy-metal oxidants.

Causality of Experimental Choices: Electrolysis is performed in a basic methanolic solution (1% KOH). The KOH acts as a supporting electrolyte to carry the current, but more importantly, it maintains a strictly basic environment. This prevents the premature, acid-catalyzed hydrolysis of the highly sensitive 1,1,4,4-tetramethoxycyclohexa-2,5-diene intermediate during the 2-electron oxidation process.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 1,4-dimethoxybenzene (1.0 eq) in anhydrous methanol containing 1% w/v potassium hydroxide (KOH).

  • Electrolysis: Transfer the solution to an undivided electrochemical cell equipped with platinum foil electrodes.

  • Oxidation: Apply a constant current (e.g., 0.1 A/cm²) until exactly 2.2 Faradays per mole of starting material have passed.

  • Intermediate Isolation: Concentrate the methanolic solution in vacuo, partition with diethyl ether and water, and dry the organic layer to yield the crude bis-ketal (1,1,4,4-tetramethoxycyclohexa-2,5-diene).

  • Selective Hydrolysis: Dissolve the crude bis-ketal in acetone and add 1% aqueous acetic acid. Stir at room temperature for 30 minutes. The mild acidity selectively hydrolyzes only one of the ketal groups due to the deactivation of the second ketal by the newly formed electron-withdrawing carbonyl group.

  • Purification: Neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography to isolate the target monoketal.

Protocol B: Hypervalent Iodine Oxidation of 4-Methoxyphenol

For bench-scale synthesis where electrochemical setups are unavailable, hypervalent iodine reagents offer a rapid, highly controlled alternative.

Causality of Experimental Choices: (Diacetoxyiodo)benzene (PIDA) is utilized as a mild, two-electron oxidant. The reaction is strictly maintained at 0 °C. The target dienone is a highly reactive Michael acceptor and diene; elevated temperatures would rapidly lead to unwanted Diels-Alder dimerization or nucleophilic degradation. Methanol serves a dual purpose as both the solvent and the trapping nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methoxyphenol (1.0 eq) in anhydrous methanol (0.2 M concentration) under a nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C.

  • Oxidation: Slowly add PIDA (1.1 eq) portion-wise over 15 minutes to control the exotherm.

  • Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Validate completion via TLC (Hexane:EtOAc 7:3), observing the disappearance of the phenol spot.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct generated by the PIDA.

  • Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography to yield 4,4-dimethoxycyclohexa-2,5-dien-1-one as a pale yellow oil.

SynthesisPathways SM1 1,4-Dimethoxybenzene Ox1 Anodic Oxidation (MeOH, KOH, -2e-) SM1->Ox1 SM2 4-Methoxyphenol Ox2 Hypervalent Iodine (PIDA, MeOH, 0 °C) SM2->Ox2 Int1 1,1,4,4-Tetramethoxycyclohexa-2,5-diene Ox1->Int1 Target 4,4-Dimethoxycyclohexa-2,5-dien-1-one Ox2->Target Hyd Selective Monohydrolysis (Acetone, 1% aq. AcOH) Int1->Hyd Hyd->Target

Figure 2: Divergent Synthetic Pathways to 4,4-Dimethoxycyclohexa-2,5-dien-1-one

Applications in Drug Development: Antitumor Quinols

The precise synthesis of 4,4-dimethoxycyclohexa-2,5-dien-1-one is not merely an academic exercise; it is a critical gateway to novel therapeutics. The compound serves as a highly electrophilic scaffold for the synthesis of complex quinols.

A prominent application is the development of antitumor quinols . As detailed in the Journal of Medicinal Chemistry [3], the "one-pot" addition of lithiated (arylsulfonyl)indoles to 4,4-dimethoxycyclohexa-2,5-dien-1-one generates intermediate ketals. Because the ketal functionality protects the highly reactive C4 position, the intermediate can be safely handled before being deprotected in situ using dilute acidic conditions. This yields 4-(1-arylsulfonylindol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-ones, which have demonstrated potent and selective in vitro antitumor activity across the National Cancer Institute (NCI) panel of 60 human cancer cell lines.

By adhering to the strict IUPAC PIN nomenclature and utilizing the self-validating synthetic protocols outlined above, researchers can ensure reproducibility and regulatory compliance when scaling these promising therapeutic agents.

References

  • Nomenclature of Organic Chemistry – IUPAC Recommendations and Preferred Names 2013 (Blue Book) . International Union of Pure and Applied Chemistry. Available at: [Link]

  • 4,4-Dimethoxy-2,5-cyclohexadien-1-one . National Center for Biotechnology Information. PubChem Compound Summary for CID 394648. Available at: [Link]

  • Quinols as Novel Therapeutic Agents. 2. 4-(1-Arylsulfonylindol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-ones and Related Agents as Potent and Selective Antitumor Agents . Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

The Evolution and Mechanistic Paradigms of Quinone Monoketal Chemistry: From Electrochemical Synthesis to Hypervalent Iodine Dearomatization

Author: BenchChem Technical Support Team. Date: March 2026

Quinone monoketals (QMKs) and their ortho-quinol variants represent a highly versatile class of masked quinones. Characterized by a cyclohexa-2,4-dienone or cyclohexa-2,5-dienone core containing an enone and a ketal moiety, these compounds circumvent the extreme electrophilicity and redox instability of free quinones[1]. By temporarily masking one of the carbonyls, chemists can orchestrate highly regioselective and stereoselective transformations, making QMKs indispensable building blocks in the total synthesis of complex alkaloids, anthracyclinones, and morphan derivatives[2][3].

This whitepaper provides an in-depth technical analysis of the historical evolution, mechanistic causality, and validated synthetic protocols governing quinone monoketal chemistry.

Historical Milestones: The Shift in Oxidative Paradigms

The Electrochemical Era (1970s–1980s)

Historically, the controlled synthesis of QMKs was plagued by the harshness of traditional heavy-metal oxidants (e.g., Cerium(IV) ammonium nitrate, Silver(I) oxide). These reagents frequently caused over-oxidation, indiscriminate side reactions, or the unwanted oxidation of sensitive functional groups like thioethers[2].

In the late 1970s and 1980s, John S. Swenton and co-workers revolutionized the field by demonstrating that the anodic oxidation of hydroquinone ethers could yield quinone bisketals, which were subsequently hydrolyzed to QMKs[4][5]. This electrochemical approach provided a sustainable, reagent-free method to achieve dearomatization by directly removing electrons from the aromatic system, bypassing the need for toxic metallic species[6].

The Hypervalent Iodine Revolution (1990s–Present)

While anodic oxidation was highly effective, it required specialized electrolytic cells and struggled with highly sensitive, sterically hindered chiral substrates[7]. The advent of hypervalent iodine(III) and (V) reagents—spearheaded by researchers like Pelter, Kita, and Quideau—shifted the paradigm[8][9].

Reagents such as (diacetoxyiodo)benzene (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) enabled rapid, metal-free oxidative dearomatization of phenols in alcoholic solvents at room temperature[8][10]. Kita's subsequent development of chiral bis-iodanes unlocked enantioselective dearomatization, a critical milestone that allowed for the direct asymmetric synthesis of natural products without relying on chiral pool starting materials[9].

Mechanistic Pathways and Causality

The transformation of a flat, aromatic phenol into a highly functionalized, three-dimensional QMK requires a polarity inversion (Umpolung) of the electron-rich aromatic ring.

In the hypervalent iodine mechanism , the phenol oxygen coordinates to the highly electrophilic iodine(III) center, displacing an acetate ligand. This intermediate undergoes a rapid reductive elimination of iodobenzene. The causality of this step is driven by the thermodynamic stability of the leaving group (iodobenzene), which forces the generation of a transient, highly electrophilic phenoxenium ion[9][10]. This intermediate is immediately trapped by a nucleophilic solvent (e.g., methanol) to yield the QMK.

Mechanism A Phenol / Aryl Ether C Ligand Exchange Intermediate A->C B Iodobenzene Diacetate (PIDA) B->C - AcOH D Phenoxenium Ion (Umpolung) C->D Reductive Elimination (- PhI) E Nucleophilic Trapping (e.g., MeOH) D->E F Quinone Monoketal E->F Deprotonation

Fig 1: Mechanistic pathway of hypervalent iodine(III)-mediated oxidative dearomatization.

Quantitative Data: Comparative Modalities

To rationally select a synthetic route during drug development, chemists must weigh the operational parameters of electrochemical versus chemical oxidation. Table 1 summarizes these metrics based on historical and modern yields[2][10].

Table 1: Comparative Analysis of QMK Synthesis Modalities

ParameterAnodic Oxidation (Electrochemical)Hypervalent Iodine (PIDA/PIFA)
Primary Oxidant Electrons (Anode)λ³-Iodane (e.g., PIDA, PIFA)
Typical Solvents Methanolic KOH, LiClO₄/MeOHMethanol, HFIP, Trifluoroethanol
Temperature Range 0 °C to Room Temperature-78 °C to Room Temperature
Yield Range 50% – 97%75% – 99%
Key Advantage Reagent-free, highly scalable, no stoichiometric byproductsMild, functional-group tolerant, enantioselective variants available
Primary Limitation Requires specialized electrode setups and potentiostatsGeneration of stoichiometric iodobenzene waste

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice and environmental condition is explicitly detailed to ensure reproducibility.

Protocol A: Electrochemical Synthesis of Quinone Bisketals and Hydrolysis

Anodic oxidation avoids the use of heavy metals that can coordinate with heteroatoms and cause unwanted side reactions[2][6]. Methanolic KOH acts dually as the nucleophile source (methoxide) and the supporting electrolyte.

  • Electrochemical Setup: Equip an undivided electrochemical cell with a Platinum (Pt) anode and a Copper (Cu) cathode[2].

    • Causality: Pt is highly resistant to anodic dissolution under oxidative stress, while Cu provides an effective, low-overpotential surface for concomitant proton reduction at the cathode.

  • Electrolysis: Dissolve the hydroquinone ether (e.g., 1,4-dimethoxybenzene) in a 2% methanolic KOH solution. Apply a constant direct current of 100 mA at 0 °C[2].

    • Causality: Maintaining 0 °C prevents the thermal degradation of the highly reactive radical cation intermediate[11].

  • In-Process Validation: Monitor the cell voltage. A sudden, sustained spike in voltage indicates electrode passivation (polymerization on the anode). Reversing polarity briefly or mechanically polishing the Pt anode restores optimal current flow.

  • Selective Hydrolysis: Extract the resulting bisketal and treat it with mild aqueous acid (e.g., 1% AcOH).

    • Causality: The less sterically encumbered acetal undergoes preferential hydrolysis, predictably yielding the targeted quinone monoketal[4][5].

Protocol B: Hypervalent Iodine(III)-Mediated Oxidative Dearomatization

Iodobenzene diacetate (PIDA) acts as a mild, two-electron oxidant. The use of polar solvents like hexafluoroisopropanol (HFIP) or methanol stabilizes the transient phenoxenium ion via hydrogen bonding, preventing unwanted radical dimerization[10].

  • Preparation: Dissolve the substituted phenol (1.0 equiv) in anhydrous methanol or HFIP (0.1 M concentration) under an inert argon atmosphere[8][10].

  • Oxidation: Add PIDA (1.1 equiv) portion-wise at 0 °C, then allow warming to room temperature[10].

    • Causality: Gradual addition controls the exothermic release of acetic acid and prevents localized over-oxidation[9].

  • In-Process Validation: The reaction mixture will transition from colorless to deep yellow/orange as the phenoxenium ion forms and is trapped. The persistence of a dark red or black hue indicates unwanted ortho-quinone formation (over-oxidation); verify strictly anhydrous conditions to prevent water from acting as a competing nucleophile.

  • Quenching & Isolation: Upon consumption of the phenol (typically <1 hour via TLC), quench with saturated aqueous NaHCO₃ to neutralize the generated acetic acid[9]. Extract with dichloromethane and purify via flash chromatography.

    • Critical Note: Ortho-quinone monoketals must be stored at low temperatures (-20 °C) due to their high propensity to undergo spontaneous [4+2] cyclodimerization[7][9].

Synthetic Applications & Reactivity Profiles

Because QMKs contain an enone and a ketal within a single cyclic framework, they exhibit a rich, divergent reactivity profile that can be tuned based on the choice of coreactants[1].

  • Diels-Alder Cycloadditions: QMKs act as highly electron-deficient dienes or dienophiles. For instance, halo-masked o-benzoquinones react rapidly with electron-rich dienophiles to form densely functionalized bicyclo[2.2.2]octenones[12].

  • Michael Additions: The conjugated enone system is highly susceptible to 1,4-conjugate addition. Recent methodologies have utilized cyclic 1,1-enediamines to perform double Michael additions on QMKs, yielding complex morphan derivatives in a single step[3].

  • Sigmatropic Rearrangements: Under Lewis acidic conditions or simply in the presence of silica gel, specific QMK variants (like orthoquinol acetates) undergo [3,3] and [3,5] sigmatropic acetoxy migrations to restore aromaticity while transferring functional groups[13].

Reactivity QMK Quinone Monoketal (Masked Quinone) DA [4+2] Cycloaddition Bicyclo[2.2.2]octenones QMK->DA Dienophile/Diene MA 1,4-Michael Addition Morphan Derivatives QMK->MA Nucleophiles RA Sigmatropic Rearrangement Orthoquinol Acetates QMK->RA Lewis Acids SA Spiroannulation Complex Heterocycles QMK->SA Intramolecular Trapping

Fig 2: Divergent synthetic applications and reactivity profiles of quinone monoketals.

Conclusion

The evolution of quinone monoketal chemistry from the brute-force oxidations of the mid-20th century to the elegant, reagent-controlled hypervalent iodine methodologies of today represents a triumph of physical organic chemistry. By understanding the causality behind phenoxenium ion generation and nucleophilic trapping, researchers can leverage QMKs to construct previously inaccessible stereocenters and polycyclic architectures, securing their role as a cornerstone of modern drug development and total synthesis.

References

  • Quideau, S. et al. "First Asymmetric Synthesis of Orthoquinone Monoketal Enantiomers via Anodic Oxidation." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc1mT17s0DCfgBLvuUoBP78BZpC99LVrGusl9WsbAGRblRWVuRjTH-EqboI2q3QJf2ZWl8HLDaNPzshVTgGSOnuSmaLnd7JkbewBbkc-Jxw9XLMwqhzCUDHEqbSx_oXKorgPzAw-qeUcxql1fbhwZMsvotv_PiWPQAVZm6hwNMJDqbiCdyDAwb0gakqMapa3TGeLM1_sT-aLkn-Z2ORE3EwM80QQdbjrKI640cUNGaMJhukOblQy1VzGdQAKbsTBhB3A==]
  • Scilit. "Mixed Quinone Monoketals via Iodobenzene Diacetate Oxidation." Scilit.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfvDB2KlE5aPeCZg6M9iz0PfXZxucJoS0yT6MztwyPPQzaaKjcRaEu-WogY7K4VsMaOH0NJ1BDhNZPUKutY_dahL7xWK1jGvrn1eIn12RMDcjhLE2_qNTHdK5aiqQ6dKBnMbqgRIIKo5vrt_8j9SpaDYsxCnM2vMJo3CeDoxCV]
  • Hadjipavlidis, V. "SYNTHESIS AND REACTIONS OF SOME SPIROHETEROCYCLIC COMPOUNDS." NTU IRep.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo2Tv2jtKQBe70Gp1QXxfOXVw8OQ7S4FQhRpGu30QE_eClt52actlmh9Iw6L0qdLKWD0lqPhPQ_kV98bqW1U7a3mXPFiXOo1059qmYtysBZkBvBHyhOPBFO1vJ94NvIQ0wgQFSzVcWiYrARXep6y4k]
  • Quideau, S. et al. "Oxidative Dearomatization of Phenols." Thieme-Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHll1yPgxG8c6pf3bxJVqZn_tUta3BpBH95B3OHX3GmgybScoLV-dz_VHS0kjH1Xf5-OeKBf6lM8whWqd73lvBdFhEBm4pULRTEFegjwYZVSahBHQEKBnZmL-6BBrfGtCWnmWNDS6rbDpdgaG9CeQppbSN3VQb58A0kLywYUARANsk9a2assnkodh3eFSuMWVx_H2EFcoarBj-BJR3JZglFOuO_DhwGx3iBbREivyKvXznzL6F1UQ==]
  • Semantic Scholar. "Approaches to the stereocontrolled synthesis of anthracyclinones: preparation of optically pure bicyclic intermediates..." Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD6oxd1dkoy8igngTAHLEKHMzMwHcjPxIa_EKaFUsclD4-Uf5pEvApLkSewPqN2rj9bADanBgL7fOvhKM0mZCigJdgZdTbYjdeUhNVIvrjPtKuTttPPM_lsey_KmID_fOZIdjZKw10Yr0GzE4KLeVTwM5illhjobdRrGRrxDJmkwltZiaoq6Hlng==]
  • Quideau, S. et al. "Orthoquinone monoketal chemistry. Experimental and density functional theory studies on orthoquinol acetate rearrangements." ResearchGate.[https://vertexaisearch.cloud.google.
  • Pouységu, L. et al. "Hypervalent Iodine-Mediated Oxygenative Phenol Dearomatization Reactions." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFTdTrjWCB6a8MAhfJYfnM1msUOROCxlW2beSQeH6MCbJhunPhJAvO55Cux3iET8mxj8RbnslSfBFlZDQDzcEd7L5bpRK0VLMC8p_nIMfgr7ALBsO6Yqvhij5KHFr4G5zi4FGwPDHgRSjKDgqXNRfo5mcN3Ceg8FRoLWQCZgGcTLxJT53VDIpOr0MiKd2KDDgk2kAAtmCcDu47Dg7o6_Ga25tlDrJyyRTqEF3V-Zvz4xD-Y7W5Fw==]
  • ResearchGate. "Electrochemical Synthesis of Dimerizing and Nondimerizing Orthoquinone Monoketals." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3F8RlkBQFe0cSIiqcpBEgkZoo1GXlCEpZw1LFiOlmqEiyw3eHE8_2qKioiRcEFjpYV3nlQuXnrUEuXFB4YBXLveOCuwEOohOMw_L8aZwHuSwVnH9S-V17SbUpyH3WqH0ogrJ_UqmLErB3Xpe_uItfHtnYP5NjhkGhwg-H4ITHuDGiwiO6UthdhO78mSRMccKGQsk6Z4oV3IynnHjcjxR4etl-GRNGaVwBawnF4hcyrEt8FCwzJmAIa4CrfLB1]
  • Henton, D. R. et al. "Chemistry of quinone derivatives. Quinone monoketals via hydrolysis of electrochemically derived quinone bisketals." ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFEBDVl1SOPR-JUuSCifvkE5OweOyZi9zHbqvFbvTZRS9Jr5vUXP2FrKfonhRLk61GW7HczwUJrU9_QIVYXMx8iBjNcPqWKL9RjCqlfrOTV9Wzgl7AmEleFwEVu84sjHcWPB2ujoDT]
  • Swenton, J. S. "Quinone bis- and monoketals via electrochemical oxidation versatile intermediates for organic synthesis." ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNpLP5daTTdf6N_7eEbfQJEx8FKYRO890HFEKf16zIqbocNpdoGxB4W9-7d7y3CNyyr7pDeTE7V_V22OHoaThUqUfh3d9Gjky9NtwhM1EFx3RVSPQHFLbTeXTsuHqQX9Y4m3oh5lUp]
  • D-NB. "Recent Advances in Phenol Dearomatization and Its Application in Complex Syntheses." D-NB Info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmO5ic7IEkoB6nBe3UACYT1zX673HX35fC6lGmW-vfRjO-w2SAyyY0WCWEOGPfNhz3r-gvUpIhMVvPMQVVeNE0mDg09A6TIxS_nWiJiu2FCHP48hZoAIo72_g=]
  • Divya Rasayan. "Quinone Monoacetals: Building Blocks for Regioselective Synthesis of Complex Aromatics." Divya Rasayan.[https://vertexaisearch.cloud.google.
  • PMC. "Diastereoselective Synthesis of Morphan Derivatives by Michael and Hetero-Michael Addition of 1,1-Enediamines to Quinone Monoketals." NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb16fneB4OPwKJM1kuChHvJPS9YdVEn30jS0sAzuFV5qwS2-Jj7lEhlcLCdwy601X6HdtxEHbgK3nQN3IdJAt0oum8aJngUzyZ3FQOMJheG-D4pmNCIBZBF3jeQn4Mzc2ADrkAIrlbrap6lbs=]

Sources

Functional Group Compatibility and Orthogonal Reactivity of Masked Quinones: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Necessity of Masking

In the realm of complex molecule synthesis and drug development, quinones are ubiquitous structural motifs and highly versatile intermediates[1]. However, the intrinsic reactivity of free p-benzoquinones and o-benzoquinones presents a profound synthetic challenge. They are potent electrophiles, avid Michael acceptors, reactive dienophiles in Diels-Alder cycloadditions, and highly susceptible to redox cycling[2].

To navigate multi-step synthetic sequences—such as transition metal cross-couplings, aggressive reductions, or nucleophilic additions—chemists must temporarily suppress this reactivity. This is achieved through "masking" , a strategy that converts the reactive quinone into a stable surrogate, such as a quinone monoketal (QMA), a bisketal, or a hydroquinone diether/silyl ether[3][4]. This technical guide explores the functional group compatibility of these masked systems, the mechanistic causality behind their stability, and the self-validating protocols used for their orthogonal unmasking.

Mechanistic Rationale: Free vs. Masked Reactivity

The chemical behavior of a free quinone is dictated by its highly conjugated, electron-deficient


-system. When a quinone is masked as a hydroquinone diether  (e.g., 1,4-dimethoxybenzene), the aromaticity is restored, and the system becomes electron-rich, completely neutralizing its electrophilicity and dienophilicity.

Conversely, masking a quinone as a quinone monoketal (QMA) involves the dearomatization of a phenol derivative, resulting in a cyclohexa-2,5-dienone core where one carbonyl is protected as a sp³-hybridized ketal[3][5]. This desymmetrization allows chemists to perform regioselective 1,2-additions at the free carbonyl or 1,4-conjugate additions at the enone system, without the risk of over-reaction or redox-mediated degradation[6].

G FreeQ Free Quinone (Highly Reactive) Nuc Nucleophiles / Bases FreeQ->Nuc Red Reductants FreeQ->Red MaskedQ Masked Quinone (Ketal / Ether) MaskedQ->Nuc MaskedQ->Red Degrad1 1,4-Addition / Degradation Nuc->Degrad1 Safe1 Stable / Orthogonal Reactivity Nuc->Safe1 Degrad2 Redox Cycling Red->Degrad2 Safe2 Controlled 1,2-Addition Red->Safe2

Fig 1: Reactivity logic demonstrating the protective stability of masked quinones vs. free quinones.

Functional Group Compatibility Matrix

The utility of a masked quinone is defined by what it can survive. The choice of masking group dictates the synthetic conditions the molecule can withstand.

Quinone Monoketals (QMAs)

QMAs are remarkably stable to basic and nucleophilic conditions. Because the ketal carbon is sterically hindered and lacks a


-system, Grignard reagents and organolithiums will preferentially attack the free ketone (1,2-addition) or the 

-carbon (1,4-addition) while leaving the ketal intact[7]. QMAs are also compatible with mild hydride reductants (e.g., NaBH₄), which selectively reduce the free ketone to an allylic alcohol[8]. However, because they rely on an acetal-like linkage, QMAs are highly sensitive to aqueous acids, which trigger rapid hydrolysis back to the free quinone[9].
Hydroquinone Diethers and Silyl Ethers

Hydroquinone diethers (e.g., -OMe, -OBn) are the most robust masking groups. They survive harsh basic conditions, strong nucleophiles, and transition-metal catalyzed cross-couplings (Suzuki, Stille, Heck). Silyl ethers (e.g., TBS, TIPS) offer tunable stability; they survive neutral and basic conditions but can be selectively cleaved by fluoride sources (TBAF) or mild acids[4].

Table 1: Compatibility Profile of Masked Quinones
Reagent / ConditionFree QuinoneQuinone Monoketal (QMA)Hydroquinone DietherHydroquinone Silyl Ether
Grignard / R-Li Degradation / RedoxTolerated (Attacks free C=O)Highly ToleratedTolerated
NaBH₄ / LiAlH₄ Reduced to HydroquinoneTolerated (Reduces C=O)Highly ToleratedTolerated
Pd-Catalyzed Coupling Catalyst PoisoningModerate ToleranceHighly ToleratedHighly Tolerated
Strong Base (KOH) PolymerizationToleratedHighly ToleratedLabile (Depending on Si)
Aqueous Acid (HCl) ToleratedLabile (Unmasks) ToleratedLabile (Unmasks)
Strong Oxidant (CAN) ToleratedToleratedLabile (Unmasks) Labile (Unmasks)

Orthogonal Unmasking Strategies: Causality and Yields

The true power of masked quinones lies in their selective "unmasking" at the late stages of a synthesis. This requires highly specific, orthogonal conditions.

Hydrolytic Unmasking of Ketals

The unmasking of a QMA or bisketal to a free quinone is achieved via acid-catalyzed hydrolysis[9]. Causality: The mechanism relies on the protonation of one of the ketal oxygen atoms, transforming it into a good leaving group (MeOH). The subsequent elimination generates a highly resonance-stabilized carboxonium ion. Water attacks this electrophilic center, forming a hemiketal, which rapidly collapses to expel the second molecule of methanol, yielding the thermodynamically stable quinone[9].

Oxidative Unmasking of Hydroquinones

Hydroquinone diethers are unmasked using single-electron transfer (SET) oxidants, most notably Ceric Ammonium Nitrate (CAN) or hypervalent iodine reagents (PIFA)[10][11]. Causality: CAN is a powerful one-electron oxidant (


 V vs. NHE). The electron-rich dimethoxyarene easily donates a single electron to Ce(IV), forming a radical cation. This highly electrophilic intermediate is attacked by water. A second SET to another equivalent of Ce(IV) and subsequent elimination of methanol drives the formation of the p-quinone[11][12].

G HQ Hydroquinone Diether (Ar-OMe) Ce1 Ce(IV) -> Ce(III) Single Electron Transfer HQ->Ce1 RadCat Radical Cation Intermediate [Ar-OMe]•+ Ce1->RadCat H2O Nucleophilic Attack (H2O) RadCat->H2O Hemiketal Hemiketal Intermediate H2O->Hemiketal Ce2 Ce(IV) -> Ce(III) Second SET & -MeOH Hemiketal->Ce2 Quinone Free p-Quinone Ce2->Quinone

Fig 2: Mechanism of oxidative deprotection of hydroquinone diethers using CAN.

Table 2: Quantitative Yields of Unmasking Strategies
Substrate TypeUnmasking ReagentConditionsAverage YieldRef
Quinone MonoketalDilute HCl / TFATHF/H₂O, 25 °C, 2h85 - 95%[9]
Hydroquinone Dimethyl EtherCAN (2.5 - 3.0 equiv)MeCN/H₂O, 0 °C, 1h80 - 92%[11]
Hydroquinone Silyl EtherPCC (Pyridinium Chlorochromate)CH₂Cl₂, 25 °C, 2h60 - 90%[4]
Hydroquinone Silyl EtherTBAF followed by Ag₂OTHF, then CH₂Cl₂, 25 °C75 - 88%[4]

Step-by-Step Experimental Methodologies

To ensure reproducibility and self-validation, the following protocols outline the standard procedures for masking and unmasking quinones.

Protocol 1: Synthesis of Quinone Monoketals via PIDA Oxidation

Hypervalent iodine reagents offer a mild, metal-free alternative to anodic oxidation for the dearomatization of phenols into QMAs[5].

  • Preparation: Dissolve the starting 4-methoxyphenol derivative (1.0 mmol) in a mixture of anhydrous methanol (10 mL) and acetonitrile (5 mL) under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add (Diacetoxyiodo)benzene (PIDA) (1.1 mmol) in small portions over 15 minutes to control the exothermic dearomatization.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor the disappearance of the phenol via TLC (typically 3:1 Hexanes:EtOAc). The formation of the QMA is indicated by a UV-active spot with a lower

    
     value.
    
  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, neutralized with 1% Et₃N to prevent premature ketal hydrolysis) to yield the pure QMA.

Protocol 2: Oxidative Deprotection of Hydroquinone Diethers using CAN

This protocol is the gold standard for liberating p-quinones from their robust dimethyl ether masks[10][11].

  • Preparation: Dissolve the hydroquinone dimethyl ether (1.0 mmol) in a biphasic solvent system of acetonitrile (8 mL) and distilled water (2 mL). The water is strictly required as the nucleophilic oxygen source for the final quinone carbonyl.

  • Oxidation: Cool the mixture to 0 °C. Dissolve Ceric Ammonium Nitrate (CAN) (2.5 mmol) in 3 mL of water and add this solution dropwise to the reaction mixture over 10 minutes.

  • Observation: A rapid color change from the bright orange of Ce(IV) to the pale yellow of Ce(III) indicates successful single-electron transfer.

  • Workup: After 30–60 minutes (verify by TLC), dilute the mixture with water (10 mL) and extract with ethyl acetate (3 × 15 mL).

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent. The resulting crude quinone is often pure enough for subsequent steps, but can be recrystallized from hexanes/ether if necessary.

Conclusion

The strategic use of masked quinones is a cornerstone of modern synthetic organic chemistry. By understanding the functional group compatibility of quinone monoketals and hydroquinone ethers, researchers can seamlessly integrate highly reactive quinone motifs into complex, multi-step syntheses. The orthogonality of their unmasking conditions—acidic hydrolysis for ketals versus SET oxidation for ethers—provides the precise control required for advanced drug development and natural product total synthesis.

References

  • Quinone Monoacetals: Building Blocks for Regioselective Synthesis of Complex Aromatics.divyarasayan.org.
  • Use of Stabilized Phthalide Anion Annulation Reactions in Synthesis: An Update.thieme-connect.com.
  • Well-established mechanism of the hydrolysis of acetals and ketals.researchgate.net.
  • Oxidative Dearomatization of Phenols.thieme-connect.com.
  • Ceric Ammonium Nitrate in Organic Synthesis. II. Oxidation of N,N-Dimethyl Methoxyphenylmethylamines to Methoxybenzaldehydes.tandfonline.com.
  • Ceric ammonium nitrate.chemeurope.com.
  • Oxidation of Hydroquinones and Hydroquinone Monomethyl Ethers to Quinones with tert-Butyl Hydroperoxide and Catalytic Amounts of Ceric Ammonium Nitrate (CAN).researchgate.net.
  • Pyridinium chlorochromate releases quinones from hydroquinone silyl ethers.researchgate.net.
  • Iron-Catalyzed Reductive Ring-Rearrangement Reaction of Bridged Benzo[b]oxocin-4-ones with Grignard Reagents to Afford Bridged Benzo[b]oxocin-2-ols.acs.org.
  • SYNTHESIS OF 1,4-DISUBSTITUTED ISOQUINOLINES AS CHERYLLINE DERIVATIVES.scientific-publications.net.
  • Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers.jackwestin.com.

Sources

Methodological & Application

Synthesis of Bicyclo[3.1.0]hexenones from 2,5-Cyclohexadienones: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bicyclo[3.1.0]hexenones

The bicyclo[3.1.0]hexane framework is a key structural motif found in a variety of biologically active natural products and pharmaceutical agents. Its unique three-dimensional structure imparts specific conformational constraints that can be exploited in drug design to enhance potency and selectivity. Bicyclo[3.1.0]hexenones, as versatile synthetic intermediates, provide a gateway to this important class of molecules. One of the most elegant and efficient methods for their synthesis involves the photochemical rearrangement of readily available 2,5-cyclohexadienones. This application note provides a detailed overview of this transformation, including its mechanistic underpinnings, practical experimental protocols, and key considerations for successful implementation in a research and development setting.

Mechanistic Insights: The Di-π-Methane Rearrangement

The photochemical conversion of a 2,5-cyclohexadienone to a bicyclo[3.1.0]hexenone is a classic example of a di-π-methane rearrangement.[1][2] This type of reaction is characterized by the rearrangement of a molecule containing two π-systems separated by a single sp³-hybridized carbon atom.[1] In the case of 4,4-disubstituted-2,5-cyclohexadienones, the reaction is often referred to as a Type A rearrangement.[3][4][5]

The generally accepted mechanism proceeds through the following key steps:

  • Photoexcitation: The cyclohexadienone absorbs a photon of ultraviolet (UV) light, promoting it to an electronically excited state (typically the n-π* triplet state).[3][6]

  • Intersystem Crossing: The initially formed singlet excited state can undergo intersystem crossing (ISC) to the more stable triplet state.

  • β,β-Bonding: In the excited state, there is an enhanced bond order between the β-carbons (C2 and C5) of the dienone ring, leading to the formation of a cyclopropyl dicarbinyl diradical intermediate.[4][7]

  • Zwitterion Formation: Subsequent electronic demotion (radiationless decay) leads to a zwitterionic ground state intermediate.[3][8]

  • Rearrangement: This zwitterion then rearranges to form the final bicyclo[3.1.0]hexenone product.[3][9]

This mechanistic pathway has been supported by numerous studies, including the classic rearrangement of 4,4-diphenylcyclohexa-2,5-dienone.[9][10]

Reaction_Mechanism cluster_0 Reaction Pathway Start 2,5-Cyclohexadienone Excited Excited State (n-π* Triplet) Start->Excited hν (UV Light) Diradical Cyclopropyl Dicarbinyl Diradical Intermediate Excited->Diradical β,β-Bonding Zwitterion Zwitterionic Intermediate Diradical->Zwitterion Electron Demotion Product Bicyclo[3.1.0]hexenone Zwitterion->Product Rearrangement

Caption: Generalized mechanism for the photochemical synthesis of bicyclo[3.1.0]hexenones.

Experimental Protocols

The following protocols provide a general framework for the photochemical synthesis of bicyclo[3.1.0]hexenones. Optimization of reaction conditions, such as solvent, concentration, and irradiation time, may be necessary for specific substrates.

Protocol 1: General Procedure for the Photochemical Rearrangement of 4,4-Disubstituted-2,5-cyclohexadienones

This protocol is adapted from established procedures for similar photochemical rearrangements.[11]

Materials:

  • 4,4-disubstituted-2,5-cyclohexadienone (starting material)

  • Anhydrous, degassed solvent (e.g., benzene, toluene, or acetonitrile)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to exclude wavelengths below 300 nm)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for reaction setup and workup

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve the 4,4-disubstituted-2,5-cyclohexadienone (1.0 eq) in the chosen anhydrous, degassed solvent to a concentration of approximately 0.01-0.05 M in a quartz or Pyrex reaction vessel.

    • Purge the solution with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

    • Place the reaction vessel in the photochemical reactor and ensure it is properly cooled, typically to room temperature, using a cooling fan or a water bath.

  • Irradiation:

    • Irradiate the solution with a suitable UV lamp. For many cyclohexadienone rearrangements, a medium-pressure mercury lamp with a Pyrex filter (λ > 300 nm) is effective.[11]

    • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to over 24 hours depending on the substrate and reaction scale.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), turn off the UV lamp and remove the reaction vessel from the reactor.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired bicyclo[3.1.0]hexenone.

    • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

ParameterRecommended ConditionRationale
Substrate Concentration 0.01 - 0.05 MMinimizes intermolecular side reactions and dimerization.
Solvent Anhydrous, degassed Benzene, Toluene, or AcetonitrileInert solvents that are transparent to the UV light used. Degassing is crucial to remove oxygen.
Light Source Medium-pressure Hg lamp with Pyrex filter (λ > 300 nm)Provides sufficient energy for excitation while minimizing unwanted side reactions from higher energy UV light.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the triplet excited state by oxygen.
Temperature Room TemperatureMost photochemical rearrangements of this type are efficient at ambient temperature.

Table 1: Key Experimental Parameters and Their Justification.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of bicyclo[3.1.0]hexenones from 2,5-cyclohexadienones.

Experimental_Workflow Start Starting Material: 2,5-Cyclohexadienone Preparation Reaction Setup: - Dissolve in Solvent - Degas with N₂/Ar Start->Preparation Irradiation Photochemical Reaction: - UV Irradiation - Monitor Progress (TLC/GC) Preparation->Irradiation Workup Workup: - Solvent Evaporation Irradiation->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Characterization: - NMR, IR, MS Purification->Analysis Product Pure Bicyclo[3.1.0]hexenone Analysis->Product

Sources

Application Notes & Protocols: Leveraging 4,4-Dimethoxy-2,5-cyclohexadien-1-one in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4,4-Dimethoxy-2,5-cyclohexadien-1-one, often referred to as Büchi's ketone or 1,4-benzoquinone monomethyl ketal, is a versatile and powerful building block in modern organic synthesis.[1] Its unique structure, featuring a masked enone and a protected quinone moiety, allows for a diverse range of transformations crucial for the construction of complex molecular architectures. This guide provides an in-depth exploration of its core reactivity and demonstrates its strategic application in the synthesis of natural products. We will delve into detailed protocols for key reactions such as Diels-Alder cycloadditions and acid-catalyzed dearomatization-rearomatization sequences, offering insights into experimental design, mechanistic underpinnings, and practical considerations for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Advantage of a Masked Synthon

Natural product synthesis demands strategies that can efficiently build molecular complexity with high levels of control.[2] Ketones, in particular, are exceptionally valuable precursors due to the vast array of transformations they can undergo.[3] 4,4-Dimethoxy-2,5-cyclohexadien-1-one stands out as a premier example. It serves as a stable, crystalline solid that functions as a synthon for the otherwise unstable p-benzoquinone. The presence of the ketal group at the C4 position deactivates the typical reactivity of a quinone, allowing the α,β-unsaturated ketone system to be manipulated selectively. Subsequent acid-catalyzed hydrolysis and elimination of methanol readily unmasks the aromatic hydroquinone system, providing a facile entry into highly functionalized phenols and quinones.[4]

This dual reactivity makes it an invaluable tool for:

  • Constructing Bicyclic Scaffolds: Acting as a potent dienophile in [4+2] cycloaddition reactions.[5]

  • Forging Quaternary Centers: The C4 position is a pro-stereocenter, enabling the creation of all-carbon quaternary centers.[2]

  • Controlled Aromatization: Providing a reliable method for generating substituted hydroquinone methyl ethers, which are common motifs in bioactive natural products.

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
IUPAC Name 4,4-dimethoxycyclohexa-2,5-dien-1-one[6][7]
CAS Number 935-50-2[7]
Molecular Formula C₈H₁₀O₃[6][7]
Molecular Weight 154.16 g/mol [6]
Appearance White to off-white crystalline solid-
Solubility Soluble in most common organic solvents (e.g., CH₂Cl₂, THF, Toluene, Acetone).-

Handling & Storage:

  • Store in a cool, dry place away from light and strong acids.

  • The compound is irritating to the skin, eyes, and respiratory tract.[6] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Core Reactivity Pathways

The synthetic utility of 4,4-dimethoxy-2,5-cyclohexadien-1-one stems from three primary modes of reactivity, which can be selectively accessed based on the reaction conditions.

G cluster_0 Reaction Pathways cluster_1 Product Scaffolds main 4,4-Dimethoxy-2,5-cyclohexadien-1-one da [4+2] Diels-Alder (Diene, Heat/Lewis Acid) main->da Dienophile ma 1,4-Michael Addition (Nucleophile, Base) main->ma Michael Acceptor re Acid-Catalyzed Rearomatization (H+) main->re Aromatization Precursor p_da Bicyclo[2.2.2]octenone Adducts da->p_da p_ma Substituted Cyclohexenones ma->p_ma p_re Hydroquinone Monomethyl Ethers re->p_re

Caption: Core reactivity modes of 4,4-dimethoxy-2,5-cyclohexadien-1-one.

Application: Diels-Alder Cycloaddition

The conjugated π-system of 4,4-dimethoxy-2,5-cyclohexadien-1-one makes it an excellent dienophile for the Diels-Alder reaction, a powerful method for forming six-membered rings.[5] This reaction constructs bicyclo[2.2.2]octenone frameworks in a single step with predictable stereochemistry, a strategy widely used in the synthesis of complex terpenes and alkaloids.[5]

Protocol 1: Thermal Diels-Alder with Cyclopentadiene

This protocol describes the classic cycloaddition between 4,4-dimethoxy-2,5-cyclohexadien-1-one and cyclopentadiene, a highly reactive diene.

Materials:

  • 4,4-dimethoxy-2,5-cyclohexadien-1-one (1.0 equiv)

  • Cyclopentadiene (freshly cracked, 2.5 equiv)

  • Toluene, anhydrous

  • Standard laboratory glassware, reflux condenser, magnetic stirrer

Experimental Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4,4-dimethoxy-2,5-cyclohexadien-1-one.

  • Reagent Addition: Dissolve the dienophile in anhydrous toluene (approx. 0.2 M). Add freshly cracked cyclopentadiene to the solution.

  • Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dienophile is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess cyclopentadiene under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water.

Causality & Insights:

  • Excess Diene: Cyclopentadiene is volatile and prone to dimerization. Using an excess ensures the reaction proceeds to completion.

  • Thermal Conditions: While many Diels-Alder reactions require high temperatures, the reactivity of cyclopentadiene allows this transformation to proceed under relatively mild heating. For less reactive dienes, higher temperatures or the use of a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) can accelerate the reaction.[5] Lewis acids coordinate to the carbonyl oxygen, lowering the LUMO energy of the dienophile and increasing its reactivity.[5]

Application: Michael Addition

As an α,β-unsaturated ketone, the dienone is a competent Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles (Michael donors).[8][9] This reaction is fundamental for forming carbon-carbon and carbon-heteroatom bonds at the β-position.

Protocol 2: Base-Catalyzed Michael Addition of Diethyl Malonate

This protocol details the addition of a soft carbon nucleophile, the enolate of diethyl malonate, to the dienone system.

Materials:

  • 4,4-dimethoxy-2,5-cyclohexadien-1-one (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Sodium ethoxide (NaOEt, 1.1 equiv)

  • Ethanol, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Experimental Procedure:

  • Enolate Formation: To a solution of sodium ethoxide in anhydrous ethanol at 0 °C, add diethyl malonate dropwise. Stir the mixture for 20 minutes at this temperature to ensure complete formation of the malonate enolate.

  • Conjugate Addition: Add a solution of 4,4-dimethoxy-2,5-cyclohexadien-1-one in anhydrous ethanol to the enolate solution at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting adduct by flash column chromatography on silica gel.

Causality & Insights:

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate diethyl malonate without directly attacking the dienone. Sodium ethoxide is a common and effective choice.[8]

  • Temperature Control: The initial low temperature controls the rate of addition and minimizes potential side reactions, such as polymerization or 1,2-addition to the carbonyl.

Application: Acid-Catalyzed Rearomatization

Perhaps the most powerful application of this reagent is its ability to undergo a facile acid-catalyzed rearrangement to form substituted aromatic compounds.[4] This transformation is often the final step after the dienone core has been elaborated, serving as a strategic unmasking of a hydroquinone monomethyl ether.

G start Substituted Dienone Adduct protonation Protonation of Carbonyl Oxygen start->protonation Add H+ carbocation Carbocation Intermediate (Stabilized) protonation->carbocation Ketal cleavage elimination Elimination of CH3OH carbocation->elimination -H+ enol Enol Intermediate elimination->enol keto Tautomerization enol->keto product Hydroquinone Monomethyl Ether Product keto->product

Caption: Workflow for the acid-catalyzed rearomatization of a dienone adduct.

Protocol 3: Rearomatization of a Diels-Alder Adduct

This protocol describes the aromatization of the bicyclic adduct formed in Protocol 1.

Materials:

  • Diels-Alder adduct (from Protocol 1)

  • Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)

  • Methanol or Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Experimental Procedure:

  • Setup: Dissolve the Diels-Alder adduct in a suitable solvent like methanol or DCM in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of strong acid (e.g., a few drops of concentrated HCl or 0.1 equiv of TFA) dropwise.

  • Reaction: Stir the mixture at 0 °C or room temperature. The reaction is often rapid (30 minutes to 2 hours). Monitor its progress by TLC, observing the disappearance of the starting material and the formation of a more polar, UV-active spot.

  • Quenching: Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: The resulting aromatic product can be purified by column chromatography.

Mechanistic Trustworthiness: The reaction proceeds via protonation of the carbonyl oxygen, followed by departure of one of the methoxy groups as methanol to form a stabilized carbocation.[4] Subsequent loss of a proton from the adjacent carbon re-establishes the aromatic system, yielding the thermodynamically stable hydroquinone monomethyl ether. This reliable and high-yielding transformation underscores the trustworthiness of this synthetic strategy.

Summary & Outlook

4,4-Dimethoxy-2,5-cyclohexadien-1-one is a cornerstone reagent for synthetic chemists aiming to construct complex, highly functionalized cyclic and aromatic systems. Its predictable reactivity in Diels-Alder cycloadditions, Michael additions, and acid-catalyzed rearomatizations provides a robust and reliable platform for the total synthesis of natural products. The protocols and insights provided herein serve as a guide for researchers to harness the full potential of this versatile building block, enabling the efficient and strategic assembly of novel bioactive compounds.

References

  • Synthesis of Buchi's ketones (Büchi and Winkler et al.). ResearchGate. Available at: [Link]

  • Schultz, A. G., & Antoulinakis, E. G. (1996). Photochemical and Acid-Catalyzed Rearrangements of 4-Carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one. The Journal of Organic Chemistry, 61(14), 4555–4559. Available at: [Link]

  • Skubi, K. L., et al. (2016). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Accounts of Chemical Research, 49(10), 2244-2257. Available at: [Link]

  • PubChem. (n.d.). 4,4-Dimethoxy-2,5-cyclohexadien-1-one. National Center for Biotechnology Information. Available at: [Link]

  • mediaTUM. (n.d.). Enantioselective Lewis Acid Catalyzed Photochemical Rearrangement Reactions of Cyclohexadienones. Technical University of Munich. Available at: [Link]

  • Foley, D. J., et al. (2022). Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. Chemical Communications. Available at: [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Wikimedia Foundation. Available at: [Link]

  • Lookchem. (n.d.). Cas 935-50-2,4,4-DIMETHOXY-2,5-CYCLOHEXADIEN-1-ONE, 96. Lookchem. Available at: [Link]

  • Foley, D. J., et al. (2022). Ketones as strategic building blocks for the synthesis of natural product-inspired compounds. Chemical Society Reviews, 51, 4094-4120. Available at: [Link]

  • Foley, D. J., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Available at: [Link]

  • Stack Exchange. (2020, May 10). Photochemical rearrangement of 4,4‐diphenylcyclohexa‐2,5‐dien‐1‐one. Chemistry Stack Exchange. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 4-(3,5-Dimethoxy-4-oxo-2,5-cyclohexadien-1-ylidene)-2,6-dimethoxy-2,5-cyclohexadien-1-one. CAS. Available at: [Link]

  • PubChem. (n.d.). 2,5-Cyclohexadien-1-one, 4,4-dimethyl-. National Center for Biotechnology Information. Available at: [Link]

  • Schultz, A. G., et al. (1987). Photochemistry of 4-vinyl-2,5-cyclohexadien-1-ones. A remarkable effect of substitution on the type A and dienone-phenol photorearrangements. Journal of the American Chemical Society. Available at: [Link]

  • Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Organic Syntheses. Available at: [Link]

  • Godfrey, A. G., et al. (1993). Reactions of 4-hydroxycyclohexa-2,5-dienones under acidic conditions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • DeGraffenreid, M. R., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7455-7458. Available at: [Link]

  • Hill-Cousins, J. (2011). Desymmetrisation reactions of cyclohexa-1,4-dienes and marine natural product synthesis. Cardiff University. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Preventing Hydrolysis of 4,4-Dimethoxy-2,5-cyclohexadien-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck researchers face when working with quinone monoketals: acid-catalyzed hydrolysis .

4,4-Dimethoxy-2,5-cyclohexadien-1-one is a highly versatile electrophile and building block in the synthesis of complex aromatics and natural products [1]. However, its structural architecture—an enone coupled with a ketal—makes it exceptionally sensitive to trace Brønsted and Lewis acids. Understanding the mechanistic causality behind its degradation is the first step toward implementing self-validating, fail-safe protocols in your laboratory.

Mechanistic Insight: The Causality of Degradation

To prevent hydrolysis, we must first understand the chemical driving forces. The instability of 4,4-dimethoxy-2,5-cyclohexadien-1-one is rooted in the high electrophilicity of its protonated state.

When exposed to trace acids (such as the silanol groups on standard silica gel or dissolved CO₂ in unbuffered water), one of the methoxy groups becomes protonated. This triggers the rapid expulsion of methanol, generating a highly reactive, resonance-stabilized oxonium/quinone methide cation [2]. If trace moisture is present, water acts as a nucleophile, attacking this intermediate to form a hemiketal. The hemiketal spontaneously collapses, yielding p-benzoquinone (which visually manifests as a distinct yellow/brown discoloration in your flask) and a second equivalent of methanol.

By mapping this pathway, we can engineer specific intervention points: neutralizing all trace acids (catalyst) and excluding water (nucleophile) .

G A 4,4-dimethoxy-2,5-cyclohexadien-1-one (Quinone Monoketal) B Protonated Ketal Intermediate A->B + H+ (Acidic Conditions) C Oxonium / Quinone Methide Cation B->C - MeOH D Hemiketal Intermediate C->D + H2O (Moisture) E p-Benzoquinone + 2 MeOH D->E - MeOH, - H+ Intervention1 Block H+ (Use Et3N, K2CO3) Intervention1->A Prevents Intervention2 Block H2O (Anhydrous Solvents) Intervention2->C Prevents

Acid-catalyzed hydrolysis pathway of quinone monoketals and targeted interventions.

Troubleshooting & FAQs

Q: Why does my compound turn yellow and streak during silica gel chromatography? A: Standard silica gel is mildly acidic due to its surface silanol groups. These groups act as Brønsted acids, catalyzing the hydrolysis of the ketal on the column [1]. The yellow streaking is the formation of p-benzoquinone. To prevent this, you must deactivate the silica gel using a tertiary amine (e.g., Triethylamine) prior to loading your sample.

Q: How can I validate that my compound will survive the column before committing my entire batch? A: Utilize a self-validating 2D-TLC (Two-Dimensional Thin Layer Chromatography) test.

  • Spot your crude mixture in the bottom-left corner of an Et₃N-treated TLC plate.

  • Develop it in your chosen solvent system, then thoroughly dry the plate.

  • Rotate the plate 90 degrees and develop it a second time in the same solvent.

  • Validation: If the compound is stable, all spots will lie perfectly on the diagonal axis. Off-diagonal spots indicate on-column degradation, signaling that you need to increase the Et₃N concentration in your bulk eluent.

Q: I left my purified NMR sample in CDCl₃ overnight, and it degraded. Why? A: Chloroform-d (CDCl₃) slowly decomposes over time in the presence of light and oxygen to generate trace amounts of DCl/phosgene. This trace acid is more than enough to trigger the hydrolysis of your quinone monoketal. Always filter your CDCl₃ through a small plug of basic alumina immediately before preparing your NMR sample, or use a naturally acid-free solvent like Benzene-d₆ or Pyridine-d₅.

Quantitative Stability Matrix

To assist in experimental design, the following table summarizes the stability of 4,4-dimethoxy-2,5-cyclohexadien-1-one across various common laboratory environments [3].

Environment / SolventAdditive / TreatmentTemp (°C)StabilityMechanistic Cause of Degradation
Silica Gel (Standard) None25Poor Protonation by acidic silanol groups
Silica Gel (Deactivated) 1–5% Triethylamine (Et₃N)25Excellent None (Acidic sites fully neutralized)
CDCl₃ (Aged) None25Poor Trace DCl generation from solvent decay
CDCl₃ (Treated) Filtered over Basic Alumina25Good None (DCl scavenged prior to use)
Aqueous Work-up Unbuffered H₂O / Brine25Moderate Hydrolysis via dissolved CO₂ (carbonic acid)
Long-Term Storage Argon + Mol. Sieves-20Excellent Kinetic freezing; moisture/acid excluded

Self-Validating Experimental Protocols

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography

Purpose: To purify the quinone monoketal without acid-catalyzed degradation.

  • Eluent Preparation: Prepare your desired mobile phase (e.g., 20% Ethyl Acetate in Hexanes) and add 2% (v/v) Triethylamine (Et₃N) .

  • Slurry & Packing: Slurry the silica gel in the Et₃N-spiked eluent. Pack the column firmly.

  • Column Neutralization (Critical Step): Flush the packed column with a minimum of 3 column volumes of the Et₃N-spiked eluent. Validation Check: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. It must register as basic (pH > 8). If it is neutral, continue flushing.

  • Loading: Dissolve your crude 4,4-dimethoxy-2,5-cyclohexadien-1-one in a minimal amount of the Et₃N-spiked solvent and load it onto the column.

  • Elution: Run the column normally. The presence of Et₃N ensures the oxonium intermediate cannot form.

  • Concentration: Pool the product fractions and concentrate under reduced pressure. Keep the water bath temperature below 30 °C to prevent thermal stress.

Protocol B: Anhydrous Reaction Work-Up & Storage

Purpose: To isolate and store the compound while excluding nucleophilic water and trace acids.

  • Quenching: Quench your reaction mixture with a mild, basic aqueous buffer (e.g., saturated NaHCO₃). Do not use plain DI water or unbuffered brine, as dissolved CO₂ creates a slightly acidic environment.

  • Extraction: Extract the aqueous layer with an aprotic organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Drying: Dry the combined organic layers over anhydrous K₂CO₃ . Causality Note: Avoid MgSO₄ or Na₂SO₄. MgSO₄ is slightly Lewis acidic and can initiate ketal cleavage. K₂CO₃ provides a strictly basic, desiccating environment.

  • Filtration & Evaporation: Filter the drying agent and concentrate the filtrate in vacuo.

  • Storage: Transfer the neat oil/solid to an amber vial. Purge the vial with Argon gas to displace moisture and oxygen. Store at -20 °C . For extended storage (>1 month), adding a single pellet of solid NaOH or a pinch of K₂CO₃ to the vial acts as a fail-safe acid scavenger.

References

  • Organic & Biomolecular Chemistry PAPER - RSC Publishing Source: Royal Society of Chemistry (RSC) URL:[Link] (Details the use of triethylamine to neutralize silica gel and prevent the hydrolysis of quinone monoketals during purification).

  • Quinone Monoacetals: Building Blocks for Regioselective Synthesis of Complex Aromatics Source: Divya Rasayan / Journal of Organic Chemistry Reviews URL:[Link] (Provides comprehensive mechanistic insight into the formation of the quinone oxonium cation and its reactivity).

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals Source: Science of Synthesis (Thieme Connect) URL:[Link] (Establishes the foundational stability parameters of ketals/acetals, highlighting their lability toward Brønsted/Lewis acids and stability under basic conditions).

QMA Technical Support Center: Stability & Troubleshooting in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinone Monoacetal (QMA) Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of QMAs in acidic environments. QMAs are incredibly powerful desymmetrized building blocks, but their ketal-like nature makes them highly susceptible to premature hydrolysis or uncontrolled polymerization when exposed to Brønsted acids.

This guide is designed to deconstruct the causality behind these failures and provide field-proven, self-validating methodologies to help you harness their reactivity effectively.

Mechanistic Overview: The QMA Activation Pathway

To troubleshoot QMA reactions, we must first understand the fundamental mechanism of their activation and degradation. In acidic media, the acetal moiety is protonated, leading to the expulsion of an alcohol molecule and the formation of a highly electrophilic quinone oxonium cation . The fate of this cation depends entirely on the reaction environment.

QMA_Mechanism QMA Quinone Monoacetal (QMA) Protonated Protonated Acetal QMA->Protonated + H+ (Acidic Media) Oxonium Quinone Oxonium Cation Protonated->Oxonium - ROH Hydrolysis Parent Quinone (Hydrolysis) Oxonium->Hydrolysis + H2O (Moisture) Adduct Target Adduct (Nucleophilic Addition) Oxonium->Adduct + Nucleophile

Mechanism of QMA activation and competing hydrolysis pathways in acidic media.

Troubleshooting Guide & FAQs

Q1: Why do my para-quinone monoacetals (p-QMAs) rapidly degrade into parent quinones upon the addition of Brønsted acids? Causality: QMAs contain an acid-sensitive acetal moiety. In the presence of strong Brønsted acids (like HCl or TfOH) and trace moisture, the acetal oxygen undergoes rapid protonation. This triggers the expulsion of an alcohol molecule, generating a highly electrophilic quinone oxonium cation. If even trace water is present, it acts as a nucleophile, attacking the cation and driving irreversible 1[1]. Solution: Ensure strict anhydrous conditions using freshly activated molecular sieves. Alternatively, transition from standard strong acids to specialized catalytic systems. For instance, using minimal loadings (e.g., 5 mol%) of1 prevents the formation of discrete, highly vulnerable cationic species by forming tight ion pairs, effectively halting premature hydrolysis[1].

Q2: How can I promote intermolecular nucleophilic addition without triggering complete hydrolysis or polymerization? Causality: To achieve controlled nucleophilic addition (such as[3+2] couplings with alkenes), you must generate the reactive oxonium intermediate and stabilize it long enough for the target nucleophile to attack the


-carbon. Standard acids cause runaway reactions because they do not stabilize the intermediate.
Solution:  Utilize fluorinated alcohols, specifically2, as the reaction solvent[2]. HFIP possesses a unique combination of high ionizing power, strong hydrogen-bond donating (HBD) capacity, and low nucleophilicity. It stabilizes the highly reactive quinone oxonium cation via strong hydrogen bonding without attacking it. This solvent-mediated stabilization allows the desired nucleophile to react regioselectively.

Q3: My ortho-quinone monoacetals (masked o-benzoquinones) are forming complex mixtures or dimers instead of reacting with my nucleophile. How do I stabilize them? Causality: Ortho-QMAs (often referred to as masked o-benzoquinones or MOBs) are inherently less stable than their para counterparts. The close proximity of the acetal group to the enone system makes them highly reactive. In acidic or even neutral media, they spontaneously act as both dienes and dienophiles, undergoing rapid, highly regioselective3[3]. Solution: Do not attempt to isolate ortho-QMAs unless they possess bulky, sterically hindering substituents. Instead, generate them in situ using hypervalent iodine reagents (e.g., diacetoxyiodobenzene, DAIB) in the direct presence of your target dienophile or nucleophile. This ensures the reactive MOB is trapped immediately upon formation, outcompeting the dimerization pathway[3].

Quantitative Data: Solvent & Acid Effects on QMA Stability

The choice of solvent and acid dictates the survival of the QMA intermediate. The following table summarizes the expected outcomes based on different reaction environments.

Reaction EnvironmentSolventAcid CatalystQMA Intermediate StabilityPrimary Reaction OutcomeTypical Yield of Target Adduct
Standard Aqueous Acid THF / H₂OHCl (0.1 M)Highly UnstableComplete Hydrolysis0% (Parent Quinone only)
Strong Anhydrous Acid DCMTfOH (1.0 eq)PoorPolymerization / Hydrolysis< 15%
Mild HBD Solvent HFIPNone / Metal SaltsHighControlled Nucleophilic Addition85 - 95%
Perfluorinated Acid FluoroalcoholPerfluoroterephthalic Acid (5 mol%)Very HighRegiospecific[3+2] Coupling90 - 99%

Validated Protocol: Controlled Acid-Catalyzed [3+2] Coupling of QMAs

Objective: Regioselective synthesis of 4 from p-QMAs and vinyl ethers without hydrolytic degradation[4].

Self-Validating Principle: The reaction progress is visually self-validating. p-QMAs are conjugated dienones and typically exhibit a bright yellow color. As the cross-conjugated system is consumed during the[3+2] annulation to form the aromatic dihydrobenzofuran, the solution transitions from yellow to completely colorless.

Step-by-Step Methodology:

  • Preparation & Dehydration: Flame-dry a Schlenk flask under argon. Add 1.0 equivalent of the p-QMA and 2.0 equivalents of the vinyl ether nucleophile. Causality: Excess nucleophile ensures rapid trapping of the oxonium intermediate before side reactions can occur.

  • Solvent Introduction: Inject anhydrous HFIP (0.2 M relative to QMA) into the flask at room temperature. Causality: HFIP acts as both the solvent and a mild proton donor to generate the quinone oxonium cation without providing a nucleophilic water source.

  • Catalyst Addition (Optional but recommended for challenging substrates): Add 0.2 equivalents of tetrabutylammonium triflate (

    
    ) or 5 mol% perfluoroterephthalic acid. Causality: These additives stabilize the charged intermediate via tight ion-pairing, preventing off-target degradation.
    
  • Self-Validation & Monitoring: Stir at room temperature. Monitor the reaction visually. The successful consumption of the QMA is indicated by a distinct yellow to colorless transition . Confirm via TLC (UV active QMA spot disappears; new fluorescent or UV-active product spot appears). This typically takes 1 to 4 hours.

  • Quenching & Isolation: Once the yellow color has completely dissipated, quench the reaction by adding a few drops of triethylamine to neutralize any residual acidity. Concentrate under reduced pressure and purify via flash column chromatography (using neutral alumina or deactivated silica to prevent product degradation).

References

  • Title: Brønsted Acid-Controlled[3 + 2] Coupling Reaction of Quinone Monoacetals with Alkene Nucleophiles: A Catalytic System of Perfluorinated Acids and Hydrogen Bond Donor for the Construction of Benzofurans Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Quinone Monoacetals: Building Blocks for Regioselective Synthesis of Complex Aromatics Source: Divya Rasayan URL: [Link]

  • Title: Generation, Stability, Dimerization, and Diels−Alder Reactions of Masked o-Benzoquinones. Synthesis of Substituted Bicyclo[2.2.2]octenones from 2-Methoxyphenols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update Source: Frontiers in Chemistry URL: [Link]

Sources

Technical Support Center: Purification of 4,4-Dimethoxy-2,5-Cyclohexadien-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4,4-dimethoxy-2,5-cyclohexadien-1-one. This resource is designed for researchers and drug development professionals who are utilizing steam distillation for the purification of this thermally sensitive compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient purification process.

Frequently Asked Questions (FAQs)

Q1: Why is steam distillation the recommended purification method for 4,4-dimethoxy-2,5-cyclohexadien-1-one?

A1: 4,4-dimethoxy-2,5-cyclohexadien-1-one has a high predicted boiling point of approximately 255.6°C[1]. Heating the compound to this temperature using simple or vacuum distillation risks thermal decomposition. Cyclohexadienone structures can be prone to reactions like decarbonylation at elevated temperatures[2]. Steam distillation is an ideal alternative because it allows for the distillation of water-immiscible compounds at a temperature below 100°C[3]. This is achieved because the mixture boils when the sum of the vapor pressures of water and the organic compound equals the atmospheric pressure, a condition met below the boiling point of water.

Q2: What is the underlying principle of steam distillation?

A2: The process relies on Dalton's Law of Partial Pressures for immiscible liquids. The total vapor pressure of the boiling mixture is the sum of the individual vapor pressures of the pure components (water and your compound)[3]. The mixture co-distills when this total vapor pressure equals the ambient pressure. Since the compound has a non-zero vapor pressure below 100°C, it will volatilize with the steam and can be collected in the receiving flask.

Q3: What are the key physical properties I should be aware of for this compound?

A3: Understanding the physical properties is crucial for planning the distillation and subsequent workup. Please refer to the summary table below.

Table 1: Physical and Chemical Properties of 4,4-dimethoxy-2,5-cyclohexadien-1-one

PropertyValueSource
Molecular FormulaC₈H₁₀O₃[4]
Molecular Weight154.16 g/mol [4]
Predicted Boiling Point255.6 ± 40.0 °C[1]
Density1.11 g/mL at 25°C, [1][5]
AppearanceNot specified, likely an oil or low-melting solidN/A

Q4: Is 4,4-dimethoxy-2,5-cyclohexadien-1-one completely stable under steam distillation conditions?

A4: While significantly more stable than at its atmospheric boiling point, prolonged exposure to heat, even at ~95-100°C, can potentially lead to some degradation. The key is to perform the distillation efficiently and without delay. Avoid "cooking" the mixture by ensuring a steady rate of steam generation and collection[3].

Troubleshooting Guide

This section addresses common problems encountered during the steam distillation of 4,4-dimethoxy-2,5-cyclohexadien-1-one.

Problem 1: Low or No Product is Distilling Over.

  • Potential Cause 1: Insufficient Steam Flow/Heat. The heat source for the steam generator may be too low, or the steam is condensing before it reaches the distillation flask.

    • Solution: Gradually increase the heating mantle setting for the steam generator. Ensure the tubing connecting the steam source to the distillation flask is well-insulated to prevent premature condensation[6].

  • Potential Cause 2: Leaks in the Apparatus. Vapor may be escaping from poorly sealed joints.

    • Solution: Carefully inspect all glass joints. Ensure they are properly seated and sealed. If using ground glass joints, a very light application of vacuum grease can improve the seal[7]. Check that the condenser hoses are securely attached.

  • Potential Cause 3: Distillation Flask Heat is Too Low. While external steam is the primary driver, the distillation flask should be kept hot enough to prevent the steam from condensing within it, which would dilute the mixture and lower the pot temperature.

    • Solution: Apply gentle heat to the distillation flask itself, ensuring its contents are near boiling but not superheating. A heating mantle set to a low temperature is ideal.

Problem 2: The Distillate is Cloudy or Forms a Stable Emulsion.

  • Potential Cause: Formation of an Emulsion. This is common when separating organic oils from water. The small droplets of the compound are dispersed in the aqueous phase and do not readily coalesce.

    • Solution 1 (During Workup): Transfer the entire distillate to a separatory funnel. Add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer will decrease the solubility of the organic compound and help break the emulsion.

    • Solution 2 (During Workup): If the emulsion persists, a gentle filtration through a pad of Celite or glass wool may help to coalesce the droplets.

Problem 3: Low Final Yield After Extraction and Solvent Removal.

  • Potential Cause 1: Incomplete Extraction. The compound may have some solubility in the aqueous distillate, leading to loss if not thoroughly extracted.

    • Solution: Perform multiple extractions (at least 3-4) with a suitable, low-boiling organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers for drying and solvent removal.

  • Potential Cause 2: Product Decomposition. The distillation may have been run for too long or at too high a rate, causing thermal degradation.

    • Solution: Monitor the distillation rate closely. Aim for a steady collection of 1-2 drops per second. Once the distillate runs clear and no more oily droplets are observed, stop the process to avoid unnecessary heating of the residue.

  • Potential Cause 3: Premature Evaporation. If using a volatile extraction solvent like diethyl ether, product can be lost during the drying and transfer steps.

    • Solution: Use a rotary evaporator for solvent removal under reduced pressure, which is more efficient and minimizes loss compared to atmospheric evaporation[8].

Problem 4: Vigorous Bumping or Uncontrolled Boiling in the Distillation Flask.

  • Potential Cause: Superheating of the Liquid. This occurs when a liquid is heated above its boiling point without forming vapor bubbles.

    • Solution: Always add boiling chips or a magnetic stir bar to the distillation flask before heating. This provides nucleation sites for smooth boiling. If bumping starts, briefly remove the heat source to allow it to subside before resuming with more gentle heating.

Troubleshooting Workflow Diagram

troubleshooting_flow start Low Yield Detected check_apparatus Is product distilling? No Yes start->check_apparatus:f0 check_distillate Is distillate cloudy? Is distillate clear? check_extraction Extraction performed? Yes check_distillate:f1->check_extraction:f0 node_emulsion Solution: - Add brine during workup - Multiple extractions check_distillate:f0->node_emulsion Emulsion likely check_apparatus:f2->check_distillate:f0 node_leaks Solution: - Reseal joints - Insulate steam path - Increase steam rate check_apparatus:f1->node_leaks Check for leaks/heat node_incomplete Solution: - Perform 3-4 extractions - Use rotary evaporator - Ensure distillation was not prolonged check_extraction:f1->node_incomplete Incomplete extraction or decomposition

Caption: A logical workflow for troubleshooting low yield issues.

Detailed Experimental Protocol

This protocol provides a self-validating methodology for the steam distillation of 4,4-dimethoxy-2,5-cyclohexadien-1-one.

1. Apparatus Setup:

  • Assemble the steam distillation apparatus as shown in the diagram below.

  • In a 500 mL round-bottom flask (the "Steam Generator"), add ~300 mL of deionized water and a few boiling chips.

  • In a separate 250 mL round-bottom flask (the "Distilling Flask"), place your crude 4,4-dimethoxy-2,5-cyclohexadien-1-one mixture. Add ~50 mL of water and a magnetic stir bar.

  • Connect the steam generator to the distilling flask via glass tubing. Ensure the steam inlet tube extends below the surface of the liquid in the distilling flask.

  • Fit the distilling flask with a Claisen adapter holding a thermometer and the distillation head. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

  • Attach a condenser to the distillation head and ensure a steady flow of cool water enters at the bottom and exits at the top[7].

  • Position a 250 mL Erlenmeyer flask or round-bottom flask as the "Receiving Flask" at the condenser outlet. It is often beneficial to cool the receiving flask in an ice bath to minimize the vapor pressure of the collected product.

Steam Distillation Apparatus Diagram

Caption: Standard apparatus for purification by steam distillation.

2. Distillation Process:

  • Begin heating the steam generator vigorously.

  • Turn on the magnetic stirrer in the distilling flask and apply gentle heat to bring the contents to near boiling.

  • Once steam begins to flow into the distilling flask, adjust the heating on the steam generator to maintain a steady distillation rate. The temperature at the distillation head should remain just below 100°C.

  • Collect the distillate, which will appear as a two-phase mixture (cloudy or with an oily layer).

  • Continue distillation until the collected liquid is clear and no more organic product is visible co-distilling. This typically requires collecting a significant volume of water[8].

3. Product Isolation (Workup):

  • Transfer the entire distillate to a separatory funnel.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts in a clean Erlenmeyer flask.

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The remaining oil is your purified 4,4-dimethoxy-2,5-cyclohexadien-1-one. Weigh the flask to determine the final yield.

References

  • Organic Chemistry Steam Distillation Lab Report. (n.d.). Sema. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 394648, 4,4-Dimethoxy-2,5-cyclohexadien-1-one. Retrieved from [Link]

  • LookChem. (n.d.). 4,4-DIMETHOXY-2,5-CYCLOHEXADIEN-1-ONE, 96 (Cas 935-50-2). Retrieved from [Link]

  • University of California, Davis. (n.d.). Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586404, 2,5-Cyclohexadien-1-one, 4,4-dimethoxy-3-methyl-. Retrieved from [Link]

  • Lab-Manager. (2025, July 24). How to troubleshoot a distillation unit in a lab?. Retrieved from [Link]

  • Reddit. (2026, January 3). Steam distillation troubleshooting - burned smell of the oil. r/chemistry. Retrieved from [Link]

  • Fiveable. (2025, August 15). Advanced distillation techniques and troubleshooting. Retrieved from [Link]

  • Vasiliou, A., et al. (2012). Unimolecular thermal decomposition of phenol and d5-phenol: direct observation of cyclopentadiene formation via cyclohexadienone. The Journal of chemical physics, 136(4), 044312. Retrieved from [Link]

  • Google Patents. (n.d.). US4652344A - Preparation of 1,1-dimethoxycyclohexane.
  • EBSCO. (n.d.). Decomposition Reactions | Chemistry | Research Starters. Retrieved from [Link]

  • Marqués-López, E., et al. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1735. Retrieved from [Link]

  • IQ-USP. (n.d.). Isolation of Cyclohexanone from Steam Distillate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-tert-ButylPHOX. Retrieved from [Link]

  • YouTube. (2021, June 6). Steam Distillation Experiment S21. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Thermal and photochemical decomposition of cycloalkanespirodiazirines. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Iodobenzene Byproduct Removal in PIDA Oxidations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hypervalent Iodine Chemistry. This guide is designed for researchers and drug development professionals dealing with the downstream processing of reactions utilizing Phenyliodine(III) diacetate (PIDA).

The Core Challenge: The Physicochemical Nature of Iodobenzene

PIDA is a highly versatile terminal oxidant used extensively in C-H functionalization, heteroatom bond formation, and TEMPO-mediated alcohol oxidations [1]. However, the thermodynamic driving force of these reactions is the reduction of the hypervalent iodine(III) center to iodine(I), which inevitably generates iodobenzene (PhI) as a stoichiometric byproduct[1].

Iodobenzene is notoriously difficult to remove during standard workups because it is a non-polar, high-boiling liquid that is completely miscible with most organic solvents [2]. Understanding its physicochemical properties is the first step in designing a rational separation strategy.

Quantitative Physicochemical Data for Iodobenzene
PropertyValueCausality / Impact on Separation Strategy
Molecular Weight 204.01 g/mol High mass contributes to its high boiling point, preventing easy evaporation.
Boiling Point (1 atm) 188.4 °CCannot be removed by standard rotary evaporation alongside common solvents.
Vapor Pressure (25 °C) 1.06 mm HgRequires high vacuum (< 1 mbar) for effective volatilization at moderate heat.
Log Kow 3.25Highly lipophilic; completely miscible in hexanes/pentane.
Water Solubility Insoluble (~0.34 g/L)Cannot be washed out via standard aqueous liquid-liquid extraction.
Melting Point -31.3 °CRemains a liquid at standard freezer temperatures, complicating crystallization.

Data sourced from [3].

Reaction Causality & Workflow Visualizations

To troubleshoot byproduct removal, we must first map the reaction causality and establish a decision matrix based on the target product's properties.

PIDAMechanism PIDA PIDA (PhI(OAc)2) Terminal Oxidant Intermediate Hypervalent I(III) Intermediate PIDA->Intermediate Ligand Exchange AcOH Acetic Acid Byproduct PIDA->AcOH Displaced Ligand Substrate Organic Substrate (e.g., Alcohol) Substrate->Intermediate Nucleophilic Attack Product Target Product (Oxidized) Intermediate->Product Reductive Elimination PhI Iodobenzene (PhI) Byproduct Intermediate->PhI I(III) → I(I) Reduction

Logical flow of PIDA-mediated oxidation and the generation of the iodobenzene byproduct.

PhIRemovalMatrix Start Crude Reaction Mixture (Product + PhI + AcOH) EvapAcOH Rotary Evaporation (Removes AcOH & Solvents) Start->EvapAcOH Polymer Method D: Polymer-Supported PIDA (Proactive Alternative) Start->Polymer If separation fails repeatedly CheckResidue Analyze Target Product Physicochemical Properties EvapAcOH->CheckResidue IsVolatile Is the product highly non-volatile? CheckResidue->IsVolatile IsPolar Is the product polar or highly crystalline? CheckResidue->IsPolar IsNonPolar Product is non-polar and liquid? CheckResidue->IsNonPolar Kugelrohr Method A: High-Vacuum Kugelrohr (PhI distills at 50°C, <1 mbar) IsVolatile->Kugelrohr Yes Trituration Method B: Hexane Trituration (PhI dissolves, Product crashes) IsPolar->Trituration Yes Chromatography Method C: Silica Gel Chromatography (PhI elutes at solvent front) IsNonPolar->Chromatography Yes

Decision matrix for selecting the optimal iodobenzene byproduct removal strategy.

Troubleshooting Workflows & Step-by-Step Methodologies

Method A: High-Vacuum Kugelrohr Distillation

Causality: Iodobenzene has a vapor pressure of 1.06 mm Hg at room temperature[3]. By applying a high vacuum (< 1 mbar), the boiling point is artificially lowered from 188 °C to approximately 40–50 °C. If your target product is a high-molecular-weight solid or a non-volatile oil, PhI can be selectively stripped out without causing thermal degradation to your product[2].

Step-by-Step Protocol:

  • Transfer the crude reaction mixture to a round-bottom flask and remove volatile reaction solvents (e.g., DCM, EtOAc) and the acetic acid byproduct via standard rotary evaporation (40 °C, 50 mbar).

  • Attach the flask containing the crude residue to a Kugelrohr distillation apparatus.

  • Apply high vacuum (< 1 mbar) using a Schlenk line or a dedicated high-vacuum pump.

  • Slowly heat the distillation oven to 50–60 °C.

  • Collect the distilled iodobenzene in the receiving bulb. Self-Validation Cue: Chill the receiving bulb with dry ice/acetone to ensure the PhI condenses immediately and does not contaminate your vacuum pump.

  • Continue the distillation for 1–2 hours. The process is complete when the mass of the residue in the heating flask remains constant.

Method B: Hexane Trituration / Precipitation

Causality: Iodobenzene is highly lipophilic (Log Kow = 3.25) and lacks hydrogen-bond donors or acceptors[3]. Hexane is a completely non-polar solvent. If your synthesized product contains polar functional groups (e.g., amides, hydroxyls, carboxylic acids), it will preferentially form intermolecular hydrogen bonds and crystallize out of the non-polar solvent, while PhI remains completely solvated in the supernatant.

Step-by-Step Protocol:

  • Concentrate the crude reaction mixture to a thick oil via rotary evaporation.

  • Add 5–10 mL of ice-cold hexanes (or pentane) to the flask.

  • Vigorously scratch the inside of the glass flask with a glass stirring rod to induce nucleation, or sonicate the flask for 5 minutes.

  • Allow the suspension to sit at -20 °C for 30 minutes to maximize product precipitation.

  • Filter the suspension rapidly through a medium-porosity sintered glass funnel.

  • Wash the filter cake with an additional 2 × 5 mL of cold hexanes. The filtrate contains the PhI waste; the filter cake is your purified product.

Method C: Chromatographic Separation

Causality: In normal-phase silica gel chromatography, PhI interacts very weakly with the polar silanol groups of the stationary phase. It behaves as a non-polar hydrocarbon and will elute almost immediately at the solvent front when using standard eluent systems, allowing for easy separation from more polar target molecules [4].

Step-by-Step Protocol:

  • Dry-load the crude mixture onto a small amount of silica gel. Self-Validation Cue: Direct liquid loading of the oily PhI can cause severe band broadening; dry-loading ensures sharp elution bands.

  • Pack a chromatography column with silica gel using 100% hexanes.

  • Load the sample and elute with 2–3 column volumes of 100% hexanes. Monitor the fractions via UV TLC (254 nm), as PhI is highly UV-active.

  • Once the PhI band has completely eluted from the column, switch to your optimized polar solvent system (e.g., 80:20 Hexanes:EtOAc) to elute the target product.

Method D: Proactive Prevention via Polymer-Supported PIDA (PSDIB)

Causality: If downstream separation is impossible, you must alter the phase of the byproduct upstream. By covalently tethering the hypervalent iodine reagent to a macroscopic poly(styrene) backbone, the resulting polymer-bound iodobenzene byproduct becomes an insoluble solid rather than a miscible liquid. This converts a complex liquid-liquid separation into a simple solid-liquid filtration .

Step-by-Step Protocol:

  • Swell the polymer-supported (diacetoxyiodo)benzene (PSDIB) resin in DCM or DCE for 15 minutes prior to initiating the reaction.

  • Add the substrate and any necessary co-catalysts (e.g., TEMPO).

  • Stir the suspension at the required temperature until complete consumption of the starting material is observed.

  • Filter the reaction mixture through a pad of Celite or a sintered glass funnel.

  • Wash the recovered resin thoroughly with DCM (3 × 10 mL).

  • Concentrate the combined filtrates to yield the pure product, completely free of iodobenzene. Note: The recovered resin can be regenerated for future use by oxidation with peracetic acid.

Frequently Asked Questions (FAQs)

Q: Can I use lyophilization (freeze-drying) to remove iodobenzene? A: No. While iodobenzene has a noticeable vapor pressure, its freezing point is -31.3 °C[3]. In a standard aqueous lyophilizer operating between -50 °C and -80 °C, PhI will freeze into a solid. It will not sublime efficiently at the vacuum levels typically used for water removal and will remain trapped within your product matrix.

Q: My target product is also highly non-polar and co-elutes with iodobenzene during chromatography. What are my options? A: If both Kugelrohr distillation and chromatography fail due to overlapping physicochemical properties, you must switch to a proactive strategy. Utilize Polymer-Supported PIDA (Method D) to ensure the byproduct remains in the solid phase. Alternatively, you can synthesize and use a water-soluble hypervalent iodine derivative (e.g., containing quaternary ammonium or sulfonate groups) where the resulting byproduct can be removed via a simple aqueous wash.

Q: How do I safely dispose of the isolated iodobenzene waste? A: Organoiodine compounds, especially hydrophobic materials like PhI, present a moderate hazard to aquatic environments and may bioaccumulate [5]. It must be disposed of in dedicated halogenated organic waste containers. Do not mix it with non-halogenated waste, as the incineration of iodine-containing compounds requires specific facility scrubbers to prevent environmental contamination.

References

  • Iodobenzene | C6H5I | CID 11575 Source: PubChem (National Institutes of Health) URL:[Link]

  • Polymer-supported hypervalent iodine reagents in 'clean' organic synthesis with potential application in combinatorial chemistry Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation Source: PMC (National Institutes of Health) URL:[Link]

  • Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis Source: MDPI URL:[Link]

  • TEMPO-Hypervalent Iodine Oxidation Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]

Sources

Technical Support Center: Quinone Monoketal Handling & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the isolation and prolonged storage of quinone monoketals. These masked quinonoid systems are highly versatile synthetic intermediates, particularly in natural product synthesis and pharmaceutical development. However, their cross-conjugated dienone cores and acetal functionalities render them exceptionally sensitive to acids, moisture, and thermal stress.

This guide is designed to move beyond basic instructions. We will explore the mechanistic causality behind quinone monoketal decomposition, provide self-validating troubleshooting steps, and outline field-proven protocols to ensure the integrity of your compounds.

Core Principles of Quinone Monoketal Instability

To successfully store quinone monoketals, you must first understand how and why they decompose. Their degradation is not random; it follows predictable mechanistic pathways driven by environmental triggers.

  • Acid-Catalyzed Rearrangement & Hydrolysis: The ketal moiety is highly susceptible to protonation. Even mildly acidic environments (such as the silanol groups on standard silica gel) can trigger the formation of an oxonium ion. Depending on the presence of moisture, this leads either to rapid hydrolysis back to the parent quinone[1] or to [3,3]/[3,5] sigmatropic rearrangements and 1,3-acetoxy migrations[2].

  • Thermal Dimerization: Ortho-quinone monoketals, in particular, possess an overwhelming thermodynamic driving force to cyclodimerize via [4+2] Diels-Alder processes[3][4]. This bimolecular reaction accelerates exponentially at room temperature.

  • Photochemical Degradation: The conjugated dienone system absorbs UV/Vis light, which can initiate radical-mediated polymerization or cross-linking.

Decomposition QM Quinone Monoketal Acid Acidic Environment (e.g., Silica Gel) QM->Acid Exposure Water Moisture / H2O QM->Water Exposure Heat Thermal Stress (> 0°C) QM->Heat Exposure Hydrolysis Hydrolysis to Parent Quinone Acid->Hydrolysis + H2O Rearrangement Sigmatropic Rearrangement Acid->Rearrangement Protonation Water->Hydrolysis Nucleophilic Attack Dimerization Diels-Alder Cyclodimerization Heat->Dimerization [4+2] Cycloaddition

Fig 1: Mechanistic pathways of quinone monoketal decomposition under environmental stress.

Troubleshooting Q&A (FAQs)

Q1: My quinone monoketal degrades into a complex, dark mixture during column chromatography. What is happening? A1: You are likely experiencing acid-catalyzed degradation. Standard silica gel is inherently acidic. Exposure to silica provokes the degradation of ortho-quinol acetates and monoketals[3]. Self-Validating Fix: Switch your stationary phase. Pass the crude mixture through a plug of basic alumina instead of silica[5]. If silica must be used for complex separations, pre-treat the column and supplement your eluent with 1–2% triethylamine (Et₃N) to neutralize the acidic silanol sites[6].

Q2: I synthesized a quinone monoketal using PhI(OAc)₂ (PIDA), but upon concentration, it reverted to the parent quinone. Why? A2: The oxidation of phenols with hypervalent iodine reagents like PIDA generates stoichiometric amounts of acetic acid as a byproduct. During solvent evaporation, the concentration of acetic acid increases, which, combined with ambient moisture, catalyzes the hydrolysis of your ketal[1]. Self-Validating Fix: Quench the reaction by adding a mild base such as triethylamine prior to workup. Triethylamine assists in the neutralization of acetic acid, allowing the isolation of the quinone monoketal in a controlled manner[6].

Q3: My isolated ortho-quinone monoketal was a bright yellow oil yesterday, but today it is a thick, pale resin. Is it ruined? A3: Yes, it has likely undergone thermal cyclodimerization. Ortho-quinonoid systems have a strong tendency to dimerize via Diels-Alder cycloadditions when left neat at room temperature[3][4]. Self-Validating Fix: You can verify this by taking an NMR spectrum; you will observe a distinct loss of the characteristic dienone olefinic protons and the appearance of complex aliphatic bridgehead signals. To prevent this, the compound must be stored at -20 °C immediately after isolation[3].

Quantitative Data Summary: Storage Conditions

The table below synthesizes the expected stability of quinone monoketals under various environmental conditions. Use this to benchmark your storage strategy.

Storage ConditionTemperatureAdditives / MatrixExpected Stability / Half-lifeMechanism of Failure
Ambient Air, Neat 25 °CNoneHoursThermal Dimerization / Hydrolysis
Silica Gel Matrix 25 °CNoneMinutes to HoursAcid-Catalyzed Rearrangement
Reaction Crude (PIDA) 25 °CNone< 1 HourAcetic Acid-Catalyzed Hydrolysis
Reaction Crude (PIDA) 25 °CTriethylamine (1-2%)DaysN/A (Acid neutralized)
Amber Vial, Ar atm -20 °C Neat or Anhydrous Solvent Months (Optimal) Stable

Standard Operating Procedure (SOP): Isolation & Long-Term Storage

To ensure a self-validating, reproducible workflow that guarantees the stability of your quinone monoketals, follow this step-by-step methodology immediately following synthesis.

Step 1: In-Situ Quenching Upon completion of the oxidative dearomatization, immediately add 1.5 equivalents of triethylamine (Et₃N) to the reaction mixture. This neutralizes co-produced acids (e.g., acetic acid) that would otherwise trigger decomposition during concentration[6].

Step 2: Mild Aqueous Workup Extract the organic layer using a mildly basic aqueous solution (e.g., saturated NaHCO₃). Avoid brine if it is slightly acidic. Dry the organic layer over anhydrous Na₂SO₄ (avoid MgSO₄, as it can be mildly acidic).

Step 3: Acid-Free Purification Do not use standard silica gel. Filter the crude mixture through a pre-washed plug of basic alumina [5]. Flush with a non-polar solvent mixture (e.g., Hexanes/Ethyl Acetate containing 1% Et₃N).

Step 4: Low-Temperature Concentration Evaporate the solvent under reduced pressure. Critical: Keep the rotary evaporator water bath below 25 °C. Thermal stress during concentration accelerates dimerization[3].

Step 5: Inert Packaging & Storage Transfer the resulting bright yellow oil/solid to an amber glass vial (to prevent photochemical degradation). Purge the vial with a gentle stream of Argon or Nitrogen gas to displace ambient moisture and oxygen. Seal tightly with a PTFE-lined cap and store immediately in a freezer at -20 °C [3].

StorageWorkflow Syn Synthesis Reaction Quench Quench & Neutralize (Add Et3N) Syn->Quench Purify Purification (Basic Alumina Plug) Quench->Purify Concentrate Concentration (Low Temp, Vac) Purify->Concentrate Store Long-Term Storage (-20°C, Ar/N2, Dark) Concentrate->Store

Fig 2: Optimized step-by-step workflow for the isolation and storage of quinone monoketals.

References

  • Electrochemical and Spectroscopic Characterization of Oxidized Intermediate Forms of Vitamin E. MDPI. Available at:[Link]

  • Orthoquinone monoketal chemistry. Experimental and density functional theory studies on orthoquinol acetate rearrangements. ResearchGate. Available at: [Link]

  • Organic & Biomolecular Chemistry PAPER. RSC Publishing. Available at: [Link]

  • Fragment Coupling Approach to C19- and C20-Diterpenoid Alkaloids. ProQuest. Available at: [Link]

  • Regio- and stereoselectivities in Diels–Alder cyclodimerizations of orthoquinonoid cyclohexa-2,4-dienones. ResearchGate. Available at: [Link]

Sources

Troubleshooting Guide: Low Yields in Lumiketone Photorearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Photochemical Reactions. As Senior Application Scientists, we understand the intricate challenges faced during the synthesis and development of novel compounds. This guide is dedicated to helping you troubleshoot and optimize the lumiketone photorearrangement, a powerful yet often low-yielding transformation critical in building complex molecular architectures.

Our approach is rooted in a deep understanding of the reaction mechanism and the subtle interplay of experimental variables. Here, we provide not just solutions, but the underlying rationale to empower you to make informed decisions in your research.

This section is structured in a question-and-answer format to directly address the most common issues encountered during the lumiketone photorearrangement of 4,4-disubstituted cyclohexenones.

Section 1: Fundamental & Mechanistic Questions

Q1: My lumiketone photorearrangement has a very low yield, even though my starting material is consumed. What is happening mechanistically?

A1: The inherently low quantum yield of the lumiketone rearrangement is a primary factor.[1] The reaction proceeds through a triplet excited state (³(π,π*)) which, after excitation, twists around the carbon-carbon double bond.[1] This twisted triplet is at an energy minimum that is very close to the ground state potential energy surface. Consequently, a significant portion of these excited molecules will non-productively decay back to the ground state starting material, dissipating the absorbed energy as heat.[1][2] The formation of the lumiketone product is a minor pathway from this triplet state, which explains the characteristically low quantum efficiency (often Φ ≈ 0.01).[1]

The key takeaway is that even with efficient light absorption and starting material conversion, the intrinsic nature of the excited state decay pathways heavily favors returning to the starting material over forming the product. Your troubleshooting should therefore focus on optimizing conditions to favor the productive rearrangement pathway and minimize competing side reactions.

G cluster_0 Ground State (S0) S0 Cyclohexenone (S0) S1 Singlet Excited State (S1) S0->S1 1. Light Absorption (hν) T1 Triplet Excited State (³(π,π*)) S1->T1 T1_twisted Twisted Triplet T1->T1_twisted 3. C=C Bond Twisting T1_twisted->S0 4a. Non-productive Decay (Major Pathway) P Lumiketone Product T1_twisted->P

Caption: Reaction pathway of the lumiketone photorearrangement.

Section 2: Substrate and Reagent Purity

Q2: Could impurities in my starting material or solvent be the cause of low yield?

A2: Absolutely. Photochemical reactions are highly sensitive to impurities that can act as quenchers or participate in side reactions.

  • Starting Material Purity: Ensure your 4,4-disubstituted cyclohexenone is highly pure. Use techniques like column chromatography or recrystallization and confirm purity via NMR and LC-MS. Unidentified byproducts in your crude reaction mixture often point to impure starting materials.[3]

  • Solvent Quality: Use high-purity, spectroscopy-grade or HPLC-grade solvents. Trace impurities, such as those found in lower-grade solvents, can absorb light at the irradiation wavelength or quench the desired triplet state of your substrate.[4] Protic solvents should be rigorously dried, as water can sometimes participate in side reactions.

  • Dissolved Oxygen: Oxygen is a notorious triplet state quencher. The lumiketone rearrangement proceeds via a triplet state, so the presence of dissolved oxygen can severely inhibit the reaction.[5] It is crucial to thoroughly degas your solvent and reaction mixture before and during irradiation. Common degassing methods include:

    • Freeze-Pump-Thaw: This is the most effective method, involving multiple cycles of freezing the solvent, evacuating the headspace under high vacuum, and thawing.

    • Inert Gas Sparging: Bubbling a stream of argon or nitrogen through the solvent for 30-60 minutes is a simpler, though slightly less effective, alternative.

Section 3: Reaction Conditions

Q3: I'm observing significant dimerization of my starting material. How can I prevent this?

A3: Dimerization is a common bimolecular side reaction in photochemistry, occurring when an excited molecule reacts with a ground-state molecule.[6][7] To minimize it, you need to reduce the probability of these encounters:

  • Decrease Concentration: This is the most direct way to suppress bimolecular reactions. Photochemical reactions are often run at low concentrations (e.g., 0.01 M to 0.05 M).[8] If you observe dimerization, try reducing the concentration by a factor of 5 or 10.

  • Optimize Solvent: The choice of solvent can influence intermolecular interactions. While polar solvents are needed for the rearrangement, using a bulky solvent like tert-butanol (t-BuOH) can sterically hinder the approach of two substrate molecules, thereby disfavoring dimerization.[1][6]

Q4: My choice of solvent seems to have a huge impact. What is the best solvent for the lumiketone rearrangement and why?

A4: The solvent plays a critical role. The lumiketone rearrangement requires a polar solvent to proceed efficiently.[1][2] Theoretical and experimental studies have shown that polar solvents increase the spin-orbit coupling (SOC), which enhances the efficiency of the crucial intersystem crossing (ISC) from the initial singlet excited state to the reactive triplet state.[1][2]

  • Optimal Choice: tert-Butanol (t-BuOH) is frequently the solvent of choice.[1][6] Its polarity and hydrogen-bonding ability facilitate the rearrangement, while its bulky nature helps to suppress competitive side reactions like dimerization.[1]

  • Solvent Screening: If yields in t-BuOH are low, consider screening other polar protic or aprotic solvents. However, be aware that solvent choice can influence reaction pathways.[9]

SolventDielectric Constant (ε)PolarityTypical Effect on Lumiketone Rearrangement
tert-Butanol12.5Polar, ProticOptimal. Promotes ISC, minimizes side reactions.[1][6]
Methanol32.7Polar, ProticCan be effective, but may lead to solvent addition byproducts.
Acetonitrile37.5Polar, AproticCan promote ISC, but may be less effective at preventing side reactions.
Benzene2.3NonpolarIneffective. The reaction does not proceed well in nonpolar solvents.[2]
Isooctane1.9NonpolarIneffective. [5]

Q5: What is the ideal irradiation wavelength and light source? Could I be destroying my product?

A5: The choice of wavelength is critical. You must excite the starting material without exciting the product, which could lead to secondary photoreactions or decomposition.

  • Analyze UV-Vis Spectra: Obtain the UV-Vis absorption spectra of both your starting cyclohexenone and your purified lumiketone product.

  • Select an Appropriate Wavelength: Choose an irradiation wavelength where the starting material has strong absorbance but the product has minimal or zero absorbance. For many cyclohexenones, n→π* excitation at λ > 300 nm is effective.[5]

  • Use Filters: If using a broadband lamp (like a medium-pressure mercury lamp), use glass or solution filters to isolate the desired wavelength range. For example, a Pyrex filter blocks most light below 300 nm.

  • Product Decomposition: If the product can absorb the irradiation light, it may undergo its own photoreactions, leading to a complex mixture and lower isolated yield. This is known as the "inner-filter effect" and can be a significant problem.[8] Monitoring the reaction over time is crucial to find the point of maximum product concentration before it begins to decompose.

Key Experimental Protocols

Protocol 1: General Procedure for Lumiketone Photorearrangement

This protocol provides a starting point for optimizing your reaction.

  • Purity Check: Confirm the purity of the 4,4-disubstituted cyclohexenone starting material (>98%) by NMR or GC-MS.

  • Solvent Preparation: Use spectroscopy-grade tert-butanol. Degas the solvent for at least 30 minutes by sparging with argon or nitrogen.

  • Reaction Setup:

    • Dissolve the cyclohexenone in the degassed t-BuOH to a final concentration of 0.01 M in a quartz or Pyrex reaction vessel.

    • Seal the vessel with a septum and maintain a positive pressure of inert gas (argon or nitrogen).

    • Place the vessel in a photoreactor equipped with a cooling system (to maintain room temperature) and a magnetic stirrer.

  • Irradiation:

    • Irradiate the stirred solution with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm).

  • Monitoring:

    • Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or ¹H NMR.

    • Plot the concentration of product vs. time to identify the optimal reaction time and check for product decomposition.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to isolate the lumiketone.

Caption: Experimental workflow for lumiketone photorearrangement.

Protocol 2: Determining Photochemical Quantum Yield (Φ)

Quantifying the efficiency of your reaction is the ultimate diagnostic tool. The quantum yield (Φ) is the ratio of moles of product formed to moles of photons absorbed.[10][11]

Φ = (moles of product formed) / (moles of photons absorbed)

Determining this value requires two separate measurements: quantifying product formation and measuring the photon flux of your light source using chemical actinometry.

  • Product Formation Measurement:

    • Irradiate your reaction for a specific time, ensuring the conversion is low (<15%) to simplify calculations.

    • Accurately quantify the amount of lumiketone product formed using a quantitative technique like GC or HPLC with an internal standard, or quantitative NMR (qNMR).

  • Photon Flux Measurement (Chemical Actinometry):

    • The potassium ferrioxalate actinometer is a common standard.[11] A solution of K₃[Fe(C₂O₄)₃] is irradiated under the exact same conditions as your reaction (same reactor, wavelength, volume, etc.).

    • The light induces the reduction of Fe³⁺ to Fe²⁺.

    • The amount of Fe²⁺ formed is determined by adding a phenanthroline solution, which forms a deeply colored complex with Fe²⁺, and measuring its absorbance with a UV-Vis spectrophotometer.

    • Using the known quantum yield of the actinometer at your irradiation wavelength, you can calculate the exact photon flux (moles of photons per unit time) of your lamp.

  • Calculate Quantum Yield: With the moles of product formed and the moles of photons absorbed (photon flux × time × fraction of light absorbed), you can calculate the quantum yield for your specific reaction. A low Φ confirms a mechanistic inefficiency, while a higher Φ might suggest that product loss is occurring during isolation.

Frequently Asked Questions (FAQs)

Q: My reaction is stereospecific but I get a mixture of diastereomers. Why? A: The lumiketone rearrangement is known to be stereospecific, proceeding with retention of configuration at C-5 and, crucially, inversion of configuration at C-4.[1] If your starting material at C-4 is a single enantiomer, you should expect to form a specific diastereomer of the product. Formation of a mixture could imply an incomplete stereospecificity or a competing, non-stereospecific reaction pathway is also active.

Q: Can I use a sensitizer to improve the yield? A: In many photochemical reactions, a sensitizer is used to efficiently generate the triplet state of the reactant.[7] However, the lumiketone rearrangement typically proceeds following direct excitation of the cyclohexenone. The intersystem crossing from the enone's S1 to T1 state is generally efficient enough, especially in polar solvents.[2] While using a sensitizer is a possibility, it adds complexity. You would need to find a sensitizer with a triplet energy higher than that of your cyclohexenone, and it could open up new, unwanted reaction pathways.

Q: Does temperature matter for a photochemical reaction? A: While the initial excitation is light-driven and largely temperature-independent, subsequent steps can be influenced by temperature. Most photoreactions are run at or below room temperature to minimize thermal side reactions that can degrade the starting material or product.[4] If you suspect product instability, running the reaction at a lower temperature (e.g., 0 °C) is a good troubleshooting step.

References

  • Ghosh, A. (2019). MECHANISTIC ASPECTS OF LUMIKETONE PHOTO-REARRANGEMENT OF 4, 4-DISUBSTITUTED CYCLOHEXENONE SYSTEMS-A REVIEW. Journal of Advanced Scientific Research, 10(03), 1-5. [Link]

  • Ghosh, A. (2019). MECHANISTIC ASPECTS OF LUMIKETONE PHOTO-REARRANGEMENT OF 4, 4-DISUBSTITUTED CYCLOHEXENONE SYSTEMS-A REVIEW. Journal of Advanced Scientific Research. [Link]

  • MECHANISTIC ASPECTS OF LUMIKETONE PHOTO-REARRANGEMENT OF 4, 4-DISUBSTITUTED. (n.d.). Scribd. [Link]

  • Prahl, S. (1998). Quantum Yield. Oregon Medical Laser Center. [Link]

  • Quantum yield determination and interpretation. (2026, March 4). Fiveable. [Link]

  • View of MECHANISTIC ASPECTS OF LUMIKETONE PHOTO-REARRANGEMENT OF 4, 4-DISUBSTITUTED CYCLOHEXENONE SYSTEMS-A REVIEW. (n.d.). ScienSage. [Link]

  • Schuster, D. I., Brown, R. H., & Resnick, B. M. (1978). Photochemistry of ketones in solution. 53. Stereospecific triplet-state photorearrangements of chiral 2-cyclohexenones: type A lumiketone rearrangement and phenyl migrations. Journal of the American Chemical Society, 100(15), 4904–4905. [Link]

  • Karlsson, J., et al. (2017). Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. Scientific Reports, 7, 41323. [Link]

  • Photorearrangements and photocycloadditions. (2025, August 15). Fiveable. [Link]

  • Eisler, S., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(5), 709-715. [Link]

  • Bernardi, F., et al. (1992). A Model Study of the Mechanism of the Type B (Di-π-methane) and Lumiketone Rearrangement in Rotationally Constrained α,β-Enones. The Journal of Organic Chemistry, 57(23), 6129–6136. [Link]

  • Substituent effect on the photochemistry of 4,4-dialkoxylated- and 4-hydroxylated cyclohexenones. (n.d.). ResearchGate. [Link]

  • Zuo, G., et al. (2001). Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. The Journal of Physical Chemistry B, 105(20), 4697–4702. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry. [Link]

  • Ashfold, M. N. R., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 54(23), 4278–4287. [Link]

  • Photochemistry. (n.d.). Michigan State University Chemistry. [Link]

  • Oxa di pi methane rearrangement|Lumi ketone rearrangement|Photo fries rearrangement CSIR-NET GATE. (2019, November 29). YouTube. [Link]

  • Frisch, M. J., et al. (2023). Photochemical Action Plots Reveal the Fundamental Mismatch Between Absorptivity and Photochemical Reactivity. Advanced Science, 10(32), e2304325. [Link]

  • Hoffmann, N. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews, 108(3), 1052–1103. [Link]

  • Why are very small concentrations (mM) used in photochemical reactions? (2015, April 7). ResearchGate. [Link]

  • A collection of experiments for teaching photochemistry (Technical Report). (n.d.). SciSpace. [Link]

Sources

Technical Support Center: Solvent Effects on Cyclohexadienone Rearrangements

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers, chemists, and drug development professionals dealing with the complex reaction dynamics of cyclohexadienones. Whether you are performing acid-catalyzed rearomatizations or UV-mediated photochemical ring contractions, the solvent environment is not merely a passive medium—it actively dictates the thermodynamic and kinetic fate of your intermediates.

Below, we decode the causality behind these solvent effects, provide self-validating troubleshooting steps, and outline standardized protocols to ensure reproducible selectivity.

Part 1: Acid-Catalyzed Dienone-Phenol Rearrangements

Q1: My 4,4-disubstituted cyclohexadienone is failing to rearomatize, or I am isolating products with unexpected regiochemistry. Why is my migration failing?

The Causality: The dienone-phenol rearrangement is driven by the thermodynamic stability of the resulting aromatic ring[1]. However, the kinetic pathway requires the formation of a carbocation intermediate following the protonation of the carbonyl oxygen[2]. If your reaction is stalling, or if the wrong group migrates, it is likely a failure of transition state stabilization. Solvent polarity directly influences the stability of this intermediate[3]. In non-polar solvents, the activation energy for carbocation formation remains prohibitively high. Furthermore, the migratory aptitude of the substituents (typically Aryl > Alkyl) is highly dependent on the electronic stabilization provided by the solvent environment[2]. For instance, an electron-withdrawing group (like


 or 

) destabilizes the adjacent carbocation, forcing it to migrate rather than stay behind[4].

Self-Validating Solution: To verify if your solvent is the limiting factor, run a micro-scale diagnostic reaction in an NMR tube using a highly polar, deuterated acidic solvent (e.g.,


 with a trace of 

). If the reaction proceeds smoothly to the 3,4-disubstituted phenol, your previous solvent lacked the dielectric constant necessary to stabilize the arenium ion transition state.

DP_Rearrangement A 4,4-Disubstituted Cyclohexadienone B Protonated Intermediate A->B +H+ C Carbocation Intermediate B->C Resonance D Rearranged Arenium Ion C->D 1,2-Migration E 3,4-Disubstituted Phenol D->E -H+ (Aromatization) S Polar Solvents Lower Activation Energy & Stabilize Charge S->C S->D

Fig 1: Mechanistic pathway of the Dienone-Phenol rearrangement with solvent stabilization.

Part 2: Photochemical Rearrangements

Q2: Upon UV irradiation of my cross-conjugated cyclohexadienone, I am isolating ring-opened esters instead of the expected bicyclic lumiketone. What is happening?

The Causality: Photochemical rearrangements of 2,5-cyclohexadienones proceed via excitation to the


 state, followed by intersystem crossing to the 

triplet state[5]. This triggers a rearrangement that often generates a highly reactive zwitterionic or ketene intermediate[6]. Here, the choice of a protic versus aprotic solvent is the absolute determining factor for your product class. If you are using a protic solvent (e.g., methanol, ethanol, or water), the solvent acts as a nucleophile[6]. It rapidly attacks and traps the ketene intermediate before it can undergo intramolecular cyclization, yielding ring-opened carboxylic acids or esters[7]. Conversely, aprotic solvents (e.g., benzene, cyclohexane) lack this nucleophilicity, forcing the intermediate to collapse intramolecularly into the desired bicyclic lumiketone structure[8].

Self-Validating Solution: To prove that your solvent is actively intercepting the intermediate, perform a control irradiation in


. Analyze the crude product via mass spectrometry or NMR. If you observe the stoichiometric incorporation of an 

ester group, your solvent is acting as a nucleophilic trap. Switch immediately to a rigorously dried aprotic solvent like hexanes or benzene to isolate the lumiketone.

Photo_Rearrangement SM Cross-Conjugated Cyclohexadienone EX Excited Triplet State (T1) SM->EX hν (UV Irradiation) INT Ketene / Zwitterionic Intermediate EX->INT Photochemical Rearrangement PRO Protic Solvent (e.g., MeOH, H2O) INT->PRO APR Aprotic Solvent (e.g., Benzene, Hexane) INT->APR P1 Ring-Opened Product (Esters / Acids) PRO->P1 Nucleophilic Trapping P2 Bicyclic Product (Lumiketone) APR->P2 Intramolecular Cyclization

Fig 2: Divergent photochemical pathways dictated by protic vs. aprotic solvents.

Part 3: Quinol-Enedione vs. Dienone-Phenol Selectivity

Q3: I am trying to synthesize an enedione from a para-quinol, but I keep getting the hydroquinone byproduct. How can I tune the solvent to favor the enedione?

The Causality: Unlike the standard dienone-phenol rearrangement which flattens the molecule into a 2D aromatic ring, the quinol-enedione rearrangement preserves valuable 3D structural complexity (quaternary centers)[9]. However, there is a fierce kinetic competition between forming the enedione and the thermodynamically favorable rearomatization to a hydroquinone[10]. Solvent screening is critical here. Highly coordinating or overly polar solvents can inadvertently accelerate the deprotonation step that leads to rearomatization. Studies have shown that moderately polar, non-nucleophilic halogenated solvents, specifically 1,2-dichloroethane or trifluorotoluene, provide the optimal microenvironment to kinetically favor the quinol-enedione pathway over the dienone-phenol pathway[9].

Data Presentation: Solvent Effects & Migratory Aptitudes

The following table summarizes the quantitative and qualitative impacts of solvent selection on rearrangement selectivity.

Reaction TypeSolvent ClassExample SolventsPrimary IntermediateDominant Product Outcome
Acid-Catalyzed Polar ProticAcetic Acid,

Carbocation / Arenium3,4-Disubstituted Phenol (Fast rate)
Acid-Catalyzed Non-Polar AproticToluene, HexaneUnstabilized CationReaction stalls / Decomposition
Photochemical Polar ProticMethanol, EthanolKetene / ZwitterionRing-Opened Esters / Acids
Photochemical Non-Polar AproticBenzene, CyclohexaneKetene / ZwitterionBicyclic Lumiketones
Quinol-Enedione Halogenated Aprotic1,2-DichloroethaneQuinol CationEnedione (Kinetic Product)

Standardized Experimental Protocols

Protocol 1: Controlled Acid-Catalyzed Dienone-Phenol Rearrangement

Objective: Maximize regioselective migration to form 3,4-disubstituted phenols.

  • Preparation: Dissolve 1.0 mmol of the 4,4-disubstituted cyclohexadienone in 5.0 mL of glacial acetic anhydride (acts as both solvent and moisture scavenger).

  • Catalysis: Cool the reaction vessel to 0 °C under an inert argon atmosphere. Dropwise, add a catalytic amount (5 mol%) of concentrated sulfuric acid (

    
    ).
    
  • Activation: Allow the reaction to slowly warm to room temperature. Monitor the disappearance of the dienone via TLC (Hexane:EtOAc 8:2). The polar environment stabilizes the arenium ion, facilitating the 1,2-shift.

  • Quenching & Hydrolysis: Once complete (typically 2-4 hours), quench the reaction by pouring it over crushed ice. Extract with ethyl acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with saturated

    
     to remove residual acid, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify via flash chromatography.
Protocol 2: Photochemical Synthesis of Lumiketones (Aprotic Workflow)

Objective: Prevent nucleophilic trapping to isolate bicyclic lumiketones.

  • Solvent Drying: Rigorously dry benzene or cyclohexane over activated 4Å molecular sieves and sparge with dry nitrogen for 30 minutes to remove dissolved oxygen (which can quench the

    
     triplet state).
    
  • Setup: Dissolve 0.5 mmol of the cross-conjugated cyclohexadienone in 50 mL of the dried aprotic solvent (0.01 M concentration to prevent intermolecular dimerization). Transfer to a quartz photoreactor.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp (e.g., 254 nm or 313 nm depending on the substrate's absorption maximum) at room temperature.

  • Monitoring: Track the reaction via UV-Vis spectroscopy or TLC. The absence of a protic nucleophile forces the ketene intermediate to undergo a concerted [3,3]-sigmatropic or intramolecular cyclization.

  • Isolation: Evaporate the solvent under reduced pressure and purify the resulting lumiketone via silica gel chromatography.

References

  • Source: msu.ac.
  • Source: wikipedia.
  • Source: nih.
  • Source: rsc.
  • Source: bris.ac.
  • Source: hiralalpaulcollege.ac.

Sources

Validation & Comparative

IR spectrum carbonyl stretch of 2,5-cyclohexadien-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: IR Spectral Evaluation of the 2,5-Cyclohexadien-1-one Carbonyl Stretch

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation of cyclic ketones is a critical step in synthetic validation and degradation profiling. The carbonyl (C=O) stretching frequency in infrared (IR) spectroscopy serves as a highly sensitive probe for electronic environment and molecular geometry. This guide provides an in-depth comparative analysis of the IR carbonyl stretch of 2,5-cyclohexadien-1-one , evaluating its spectral performance against non-conjugated alternatives. Furthermore, it objectively compares the two primary analytical methodologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR—used to acquire these critical measurements.

Mechanistic Principles: Conjugation Effects on the Carbonyl Stretch

To understand the spectral behavior of 2,5-cyclohexadien-1-one, one must examine the causality between molecular orbital delocalization and vibrational physics. The vibrational frequency (


) of a chemical bond is governed by Hooke’s Law, where the frequency is directly proportional to the square root of the bond's force constant (

)[1].

In a standard saturated aliphatic ketone like cyclohexanone, the C=O bond possesses strong double-bond character, resulting in a high force constant and an absorption band at approximately 1715 cm⁻¹[1]. When a double bond is introduced adjacent to the carbonyl (as in 2-cyclohexen-1-one), the


-electrons delocalize. This resonance increases the single-bond character of the carbonyl group, reducing its force constant and dropping the absorption frequency to ~1675 cm⁻¹[2].

2,5-cyclohexadien-1-one represents a unique cross-conjugated system. The carbonyl group is flanked by two double bonds, allowing for dual


-electron delocalization. This extensive resonance heavily stabilizes the polarized contributor (where the oxygen atom carries a partial negative charge and the ring carries a partial positive charge). Consequently, the C=O double-bond character is drastically reduced, lowering the force constant further and pushing the carbonyl stretch down to a consensus value of ~1665 cm⁻¹ [2][3].

G A Cross-Conjugation (2,5-cyclohexadien-1-one) B Increased Resonance Delocalization A->B C Reduced C=O Double Bond Character B->C D Lower Force Constant (k) C->D E Lower IR Frequency (~1665 cm⁻¹) D->E

Logical flow of how cross-conjugation lowers the carbonyl stretching frequency.

Comparative Spectral Data

The table below summarizes the quantitative shift in the carbonyl stretching frequency as a function of conjugation. This serves as a reference standard for researchers differentiating between cyclic ketone intermediates during synthesis.

Table 1: Comparative IR Carbonyl Stretching Frequencies of Cyclic Ketones

CompoundStructural FeatureObserved C=O Stretch (cm⁻¹)Force Constant (

) Trend
Cyclohexanone Saturated aliphatic ring~1715Highest
2-Cyclohexen-1-one Mono-conjugated (

-unsaturated)
~1675Intermediate
2,5-Cyclohexadien-1-one Cross-conjugated dienone~1665Lowest

Analytical Method Comparison: ATR-FTIR vs. Transmission FTIR

When acquiring the IR spectrum of 2,5-cyclohexadien-1-one, the choice of instrumental technique directly impacts the observed wavenumber and spectral fidelity.

  • Transmission FTIR is the historical gold standard. The IR beam passes entirely through the sample (prepared as a KBr pellet or capillary film). Because the path length is constant across all wavelengths, the resulting spectrum provides absolute wavenumber accuracy without optical distortion[4][5].

  • ATR-FTIR utilizes an Internal Reflection Element (IRE) to create an evanescent wave that penetrates the sample. While ATR requires minimal sample preparation, the depth of penetration (

    
    ) is wavelength-dependent (deeper penetration at lower wavenumbers). Furthermore, near strong absorption bands like the highly polar cross-conjugated carbonyl stretch, the sample undergoes anomalous dispersion (a sudden change in the refractive index). This alters the critical angle of reflection, causing the ATR absorption maximum to shift to a slightly lower wavenumber (typically 1–4 cm⁻¹ lower) compared to transmission data[4][5].
    

Table 2: Performance Comparison of FTIR Modalities

FeatureATR-FTIRTransmission FTIR
Sample Preparation Minimal (Direct application to IRE)Extensive (KBr pellet or thin film)
Spectral Accuracy Slight peak shift to lower wavenumbers[5]Absolute peak position
Analysis Speed Rapid (< 1 minute)Slower (5-10 minutes due to prep)
Sample Recovery High (Non-destructive, easily wiped)Low (Mixed with KBr or compressed)

Self-Validating Experimental Protocols

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. Causality is embedded into the steps to prevent common analytical errors.

G Start Sample: 2,5-cyclohexadien-1-one Split Select IR Method Start->Split ATR ATR-FTIR Workflow Split->ATR Trans Transmission Workflow Split->Trans ATR_Step1 Clean Diamond IRE (Prevents ghost peaks) ATR->ATR_Step1 Trans_Step1 Grind with Dry KBr (Prevents water interference) Trans->Trans_Step1 ATR_Step2 Apply Sample & Pressure (Ensures optical contact) ATR_Step1->ATR_Step2 ATR_Acq Acquire Spectrum (Apply ATR Correction) ATR_Step2->ATR_Acq Trans_Step2 Press into Pellet (Ensures transparency) Trans_Step1->Trans_Step2 Trans_Acq Acquire Spectrum (Direct Readout) Trans_Step2->Trans_Acq

Comparative workflow for ATR-FTIR versus Transmission FTIR spectral acquisition.

Protocol A: ATR-FTIR Acquisition
  • IRE Preparation: Clean the Diamond or ZnSe crystal with a highly volatile solvent (e.g., analytical-grade isopropanol). Causality: Volatile solvents evaporate rapidly without leaving a residue that could mask the ~1665 cm⁻¹ region.

  • System Validation: Collect a background spectrum. Validation Check: The 100% transmittance line (background vs. background) must be flat within ±0.5% T. If C-H or C=O peaks are visible, repeat step 1.

  • Sample Application: Place 1-2 mg (or 1 drop if in solution) of 2,5-cyclohexadien-1-one onto the crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: The evanescent wave only penetrates 1-2 micrometers. Firm, uniform pressure ensures the sample is within the active optical field, maximizing the signal-to-noise ratio[6].

  • Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm in the software to mathematically compensate for the wavelength-dependent penetration depth, making the spectrum comparable to transmission libraries.

Protocol B: Transmission FTIR Acquisition (KBr Pellet)
  • Matrix Preparation: Dry IR-grade KBr powder in an oven at 110°C for 2 hours prior to use. Causality: KBr is highly hygroscopic. Absorbed water produces a massive, broad O-H stretch (~3300 cm⁻¹) and a bending mode (~1640 cm⁻¹) that will artificially overlap and obscure the 1665 cm⁻¹ cross-conjugated carbonyl stretch.

  • Sample Milling: Grind 1 mg of 2,5-cyclohexadien-1-one with 100 mg of the dry KBr using an agate mortar and pestle until a fine, uniform powder is achieved. Causality: Large particle sizes cause Christiansen effect scattering, which distorts the baseline.

  • Pellet Pressing: Transfer the mixture to a die and press under 10 tons of force under a vacuum for 2 minutes. Validation Check: The resulting pellet must be visually transparent. An opaque pellet indicates trapped air or insufficient grinding, which will scatter the IR beam.

  • Acquisition: Place the pellet in the sample holder, acquire 32 scans at 4 cm⁻¹ resolution, and record the absolute peak position.

References

  • IR Spectroscopy Tutorial: Ketones. orgchemboulder.com. URL:[1]

  • Hydrolysis and Photolysis of 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a Model Anti-Tumor Quinol Ester. The Journal of Organic Chemistry - ACS Publications. URL:[3]

  • Prediction of optical spectra (IR, UV-VIS). Roskilde University. URL:[2]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. URL:[4]

  • Attenuated total reflectance (ATR). Anton Paar Wiki. URL:[6]

  • Recent advances and applications to cultural heritage using ATR-FTIR spectroscopy and ATR-FTIR spectroscopic imaging. RSC Publishing. URL:

  • Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics. PMC - NIH. URL:[5]

Sources

UV-Vis absorption maxima of conjugated cyclohexadienones

Author: BenchChem Technical Support Team. Date: March 2026

Predictive vs. Empirical Determination of UV-Vis Absorption Maxima in Conjugated Cyclohexadienones

Introduction Conjugated cyclohexadienones are critical structural motifs found in steroidal pharmaceuticals, photochromic materials, and complex natural products[1]. Accurately determining their UV-Vis absorption maxima (


) is essential for structural elucidation and predicting photochemical reactivity, such as Norrish Type I/II cleavages or photo-rearrangements[2].

Because cyclohexadienones can exist in linearly conjugated (e.g., 2,4-cyclohexadienone) or cross-conjugated (e.g., 2,5-cyclohexadienone) forms, their electronic transitions (


 and 

) vary significantly. This guide provides an in-depth comparison of three primary methodologies used to determine

: empirical prediction (Woodward-Fieser rules), computational modeling (TD-DFT), and experimental spectrophotometry.

Quantitative Comparison of Methodologies

To select the appropriate method for determining


, researchers must balance accuracy, computational cost, and the specific structural complexity of the target molecule.
MethodologyAccuracySpeedCostPrimary Use CaseKey Limitation
Empirical (Woodward-Fieser) Moderate (

5-10 nm)
InstantFreeRapid baseline structural estimationFails to account for 3D conformation and cross-conjugation
Computational (TD-DFT) High (

2-5 nm)
Hours to DaysModerate (Compute)Solvatochromism & transition assignmentRequires high-performance computing infrastructure
Experimental (UV-Vis) Absolute (Ground Truth)MinutesHigh (Instrument)Regulatory data & final validationRequires synthesized, highly purified physical samples

Empirical Prediction: The Woodward-Fieser Framework

The Woodward-Fieser rules offer a rapid, additive mathematical framework for predicting the


 of conjugated systems based on substituent effects[3].

The Causality of the Rules: For a standard six-membered cyclic enone, the base


 is 215 nm[3].
  • Linear Conjugation: In a 2,4-cyclohexadienone, the system benefits from extended conjugation (+30 nm) and a homoannular diene component (+39 nm), leading to a significantly red-shifted (bathochromic) absorption profile[3].

  • Cross-Conjugation: In a 2,5-cyclohexadienone, the empirical rules dictate that only the longest continuous conjugated path is calculated. Consequently, the cross-conjugated double bond is mathematically ignored, and the base value remains 215 nm[3].

Expert Insight: This structural blindness is the primary limitation of empirical rules. They assume a perfectly planar


-system and ignore the subtle electronic coupling of cross-conjugated orbitals, making them insufficient for advanced drug design where precise photophysical tuning is required.

Computational Prediction: Time-Dependent Density Functional Theory (TD-DFT)

To overcome the limitations of empirical rules, TD-DFT provides a quantum mechanical approach to simulate the UV-Vis spectra of cyclohexadienones[4].

Mechanistic Causality of Model Selection:

  • Functional Choice: The M06-2X or CAM-B3LYP functionals paired with a 6-311++G(d,p) basis set are the gold standard for these molecules[5]. Standard functionals like B3LYP often suffer from over-delocalization errors in extended

    
    -systems. M06-2X accurately models the charge-transfer excitations inherent to the polar carbonyl group of cyclohexadienones[4].
    
  • Solvent Effects (PCM): UV-Vis spectra are highly solvent-dependent. Cyclohexadienones exhibit a strong dipole moment that changes upon excitation. Polar solvents (like ethanol) stabilize the excited state more than the ground state, causing a bathochromic shift. Incorporating the Polarizable Continuum Model (PCM) into the TD-DFT calculation simulates this dielectric environment, aligning theoretical predictions within 2-5 nm of experimental reality[4].

Experimental Measurement: The Ground Truth Protocol

Experimental UV-Vis spectrophotometry remains the definitive method for determining


 and the molar attenuation coefficient (

). The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology:

  • Solvent Selection & Blanking: Dissolve the synthesized cyclohexadienone in spectroscopic-grade ethanol. Causality: Ethanol's UV cutoff is ~210 nm, ensuring it does not mask the critical

    
     transitions of the compound[3]. Perform a baseline correction using matched 10 mm path-length quartz cuvettes filled with pure ethanol to subtract solvent and cuvette absorbance.
    
  • Volumetric Dilution: Prepare a precise

    
     M stock solution, then perform a serial dilution to a working concentration of 
    
    
    
    M. Causality: This specific concentration ensures the maximum absorbance (
    
    
    ) falls between 0.2 and 0.8 AU. Readings outside this range violate the linear dynamic range of the Beer-Lambert Law due to stray light or detector saturation[3].
  • Spectral Acquisition: Scan the sample from 200 nm to 500 nm using a double-beam UV-Vis spectrophotometer at a scan rate of 100 nm/min with a 1 nm slit width.

  • Self-Validating Data Synthesis: Identify the

    
     and calculate 
    
    
    
    using the rearranged Beer-Lambert equation:
    
    
    .
    • Validation Check: For conjugated cyclohexadienones, the primary

      
       transition must yield an 
      
      
      
      between 10,000 and 20,000
      
      
      [3]. If the calculated
      
      
      is significantly lower (e.g., < 5,000), it immediately flags an error in sample weighing, incomplete dissolution, or compound degradation, preventing the publication of artifactual data.

Methodological Workflow Diagram

The following diagram illustrates the logical relationship and integration of these three methodologies in a modern analytical workflow.

UVVisWorkflow Start Target Cyclohexadienone WF Empirical Prediction (Woodward-Fieser) Start->WF TDDFT Computational (TD-DFT / PCM) Start->TDDFT Exp Experimental Measurement (UV-Vis Spectrophotometer) Start->Exp WF_Result Rapid Baseline u03bb_max (± 5-10 nm error) WF->WF_Result TDDFT_Result Electronic Transitions & Solvent Effects TDDFT->TDDFT_Result Exp_Result Absolute u03bb_max & u03b5 (Ground Truth) Exp->Exp_Result Validation Data Synthesis & Structural Validation WF_Result->Validation TDDFT_Result->Validation Exp_Result->Validation

Tri-modal workflow for determining UV-Vis absorption maxima of cyclohexadienones.

References

  • Empirical Rules for Absorption Wavelengths of Conjugated Systems Source: Michigan State University (MSU Chemistry) URL:[Link]

  • A density functional theory (DFT) based modelling framework for absorption spectra Source: Chemical Science, Royal Society of Chemistry URL:[Link]

  • Enantioselective Lewis Acid Catalyzed Photochemical Rearrangement Reactions of Cyclohexadienones Source: mediaTUM, Technical University of Munich URL:[Link]

  • From Visible to Near–Infrared Light–Triggered Photochromism Source: MDPI URL:[Link]

  • Tuning of Optical Properties and Thermal Cycloreversion Reactivity of Photochromic Diarylbenzene Source: The Journal of Physical Chemistry C, ACS Publications URL:[Link]

Sources

Comparative Guide: 13C NMR Signal Analysis of Acetal Carbons in Quinone Monoketals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinone monoketals (QMKs) are highly versatile synthetic intermediates used extensively in total synthesis, Diels-Alder cycloadditions, and Michael additions (1)[1]. The defining structural feature of a QMK is its acetal carbon—an sp³-hybridized center bonded to two oxygen atoms, bridging a highly reactive cyclohexadienone system. Tracking the formation and regiochemistry of QMKs during oxidative dearomatization relies heavily on ¹³C NMR spectroscopy.

As an application scientist, you must move beyond simply matching peaks to understanding the causality behind chemical shifts. This guide objectively compares the ¹³C NMR performance of different QMK structural analogues and provides a self-validating experimental protocol to ensure synthetic fidelity.

Mechanistic Causality of the Acetal Carbon Shift

When a substituted phenol is oxidized using a hypervalent iodine reagent like (Diacetoxyiodo)benzene (PIDA), the aromatic system undergoes oxidative dearomatization. PIDA acts as a mild two-electron oxidant, forming a highly electrophilic phenoxenium ion intermediate. A nucleophilic solvent (e.g., methanol) immediately traps this intermediate, forming the acetal center.

The resulting acetal carbon is bonded to two strongly electronegative oxygen atoms, which pulls electron density away from the nucleus (deshielding). However, because it is an sp³-hybridized carbon, it remains shielded compared to the parent phenolic C-OH (~150 ppm) or the newly formed conjugated ketone (~185 ppm). Consequently, the ¹³C NMR signal for the acetal carbon in QMKs reliably and exclusively appears in the 90 to 110 ppm range.

QMK_Mechanistic_Pathway A Phenol Precursor Ar-OH (δC ~150 ppm) B PIDA / MeOH (Oxidative Dearomatization) A->B -PhI, -AcOH C p-Quinone Monoketal Acetal Carbon (δC 95-105 ppm) B->C para-attack D o-Quinone Monoketal Acetal Carbon (δC 92-98 ppm) B->D ortho-attack

Caption: Mechanistic pathway of phenol dearomatization to quinone monoketals and their diagnostic NMR shifts.

Comparative ¹³C NMR Data: Structural Contexts

To objectively evaluate reaction outcomes, researchers must differentiate between para-quinone monoketals, ortho-quinone monoketals, and over-oxidized quinone bis-ketals. The local electronic environment dictates the precise chemical shift within the 90–110 ppm window.

Table 1: Comparative ¹³C NMR Chemical Shifts of Acetal Carbons

Compound ClassTypical Acetal ¹³C Shift (ppm)Structural Context & Causality
p-Quinone Monoketal (Dimethyl ketal)95.0 – 105.0The symmetric cross-conjugated system distributes electron density evenly. The acetal carbon is slightly shielded by the adjacent double bonds compared to saturated aliphatic acetals ().
o-Quinone Monoketal (Dimethyl ketal)92.0 – 98.0The adjacent carbonyl group in the ortho position exerts an anisotropic shielding effect, typically shifting the acetal carbon slightly upfield compared to para isomers (2)[2].
Ethylene Glycol Ketal (Cyclic p-QMK)102.0 – 110.0Ring strain in the 5-membered dioxolane ring alters the hybridization (increased s-character in the C-O bonds), leading to a distinct downfield shift (3)[3].
Quinone Bis-ketal (Over-oxidation)90.0 – 95.0The presence of two acetal centers removes the highly deshielding conjugated carbonyl, causing both acetal carbons to resonate further upfield (4)[4].

Self-Validating Experimental Protocol: Synthesis & NMR Confirmation

To ensure scientific integrity, the following protocol for synthesizing a p-quinone monoketal from 4-methoxyphenol is designed as a self-validating system . The success of the reaction is entirely predicated on the binary presence or absence of specific ¹³C NMR signals.

Step-by-Step Methodology
  • Oxidative Dearomatization : Dissolve 4-methoxyphenol (1.0 mmol) in anhydrous methanol (10 mL) at 0 °C under an inert atmosphere.

  • Reagent Addition : Add PIDA (1.1 mmol) portion-wise over 5 minutes.

    • Causality: PIDA initiates the two-electron oxidation. Methanol serves a dual purpose as both the solvent and the nucleophile that traps the intermediate phenoxenium ion.

  • Reaction Monitoring : Stir for 30 minutes at 0 °C. Monitor via TLC (Hexanes/EtOAc) until the starting phenol is completely consumed.

  • Quench & Extraction : Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid byproduct (which can prematurely hydrolyze the delicate ketal). Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • NMR Validation (The Critical Check) :

    • Dissolve the crude product in CDCl₃.

    • Acquire standard ¹H and ¹³C NMR spectra (minimum 100 MHz for ¹³C).

    • Validation Logic : Look for the disappearance of the aromatic carbon signals (~115-150 ppm) and the appearance of a conjugated ketone (~185 ppm). The reaction is only deemed successful if a single, sharp acetal carbon signal appears at ~103 ppm . If two signals appear near 92 ppm, the system has over-oxidized to a bis-ketal.

NMR_Validation_Workflow Step1 1. Reaction Quench & Extraction Isolate crude mixture Step2 2. 13C NMR Acquisition Standard 1D & DEPT-135 Step1->Step2 Step3 3. Signal Analysis Locate 90-110 ppm region Step2->Step3 Success Target Confirmed 1 Quaternary C at ~103 ppm Step3->Success Validated Fail1 Over-oxidation (Bis-ketal) 2 Quaternary C at ~92 ppm Step3->Fail1 Error Fail2 Unreacted Phenol No signals in 90-110 ppm Step3->Fail2 Error

Caption: Self-validating experimental workflow for the synthesis and NMR confirmation of quinone monoketals.

Advanced NMR Techniques for Rapid Assignment

For complex natural product scaffolds (e.g., anthracyclinones or pradimicin precursors) (5)[5], standard 1D ¹³C NMR might be insufficient due to signal overlap in the 90-110 ppm region. To definitively assign the acetal carbon, employ the following techniques:

  • DEPT-135 / DEPT-90 : The acetal carbon in a QMK is a quaternary carbon (it possesses no attached protons). Therefore, it will disappear in DEPT-135 and DEPT-90 spectra. This is a crucial causality-driven technique to distinguish the acetal carbon from methine (CH) carbons of impurities or complex side-chains that also resonate in the 90-110 ppm region.

  • HMBC (Heteronuclear Multiple Bond Correlation) : To confirm regiochemistry (ortho vs. para), observe the ²J and ³J couplings. The acetal carbon will show strong HMBC correlations to the protons of the alkoxy groups (e.g., the -OCH₃ singlet at ~3.3 ppm) and the adjacent olefinic protons of the cyclohexadienone ring.

References

  • Orthoquinone monoketal chemistry.
  • Towards the Total Synthesis of Lactonamycin Source: CORE URL
  • An Unexpected Lewis Acid-Catalyzed Cascade during the Synthesis of the DEF-Benzoxocin Ring System of Nogalamycin and Menogaril Source: ACS Publications URL
  • Approaches to the stereocontrolled synthesis of anthracyclinones Source: Semantic Scholar URL
  • TOWARDS THE SYNTHESIS OF THE DISACCHARIDE FRAGMENT OF PRADIMICIN Source: Aaltodoc URL
  • Organic & Biomolecular Chemistry PAPER Source: RSC Publishing URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethoxy-2,5-cyclohexadien-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4-Dimethoxy-2,5-cyclohexadien-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.